Technical Documentation Center

2-Formamidooctanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Formamidooctanoic acid

Core Science & Biosynthesis

Foundational

2-Formamidooctanoic Acid: A Novel Modulator of Lipid Metabolism? A Mechanistic and Investigative Guide

An In-depth Technical Guide Disclaimer: 2-Formamidooctanoic acid is a novel chemical entity with limited to no specific characterization in publicly available scientific literature regarding its effects on lipid metaboli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Disclaimer: 2-Formamidooctanoic acid is a novel chemical entity with limited to no specific characterization in publicly available scientific literature regarding its effects on lipid metabolism. This guide, therefore, provides a foundational framework for its investigation. The proposed mechanisms are hypothetical, based on the established metabolism of its structural parent, octanoic acid, and the predicted influence of its chemical modifications. The experimental protocols provided are established methods for characterizing the metabolic effects of novel compounds.

Introduction: The Rationale for Investigating 2-Formamidooctanoic Acid

The landscape of metabolic drug discovery is increasingly focused on novel fatty acid derivatives that can selectively modulate key pathways in lipid homeostasis. Medium-chain fatty acids (MCFAs), such as octanoic acid (C8), are known to have distinct metabolic fates compared to their long-chain counterparts, often being more readily oxidized for energy.[1] The introduction of a formamido group at the alpha-carbon (C2) of octanoic acid creates 2-Formamidooctanoic acid, a molecule with the potential for unique biological activity. This modification could alter its physicochemical properties, enzymatic recognition, and ultimately, its metabolic impact.

This guide presents a theoretical framework for the mechanism of action of 2-Formamidooctanoic acid in lipid metabolism and provides a comprehensive, step-by-step experimental workflow for its elucidation. We will explore its potential interactions with the core pathways of fatty acid oxidation, de novo lipogenesis, and cholesterol metabolism.

Theoretical Mechanistic Considerations: How Might a 2-Formamido Group Alter Octanoic Acid Metabolism?

The metabolic fate of a fatty acid is determined by a series of enzymatic steps, primarily its activation to an acyl-CoA derivative, its transport into the mitochondria, and its subsequent catabolism via β-oxidation.[2][3] The presence of a formamido group at the C2 position could interfere with one or more of these critical steps.

Impact on Fatty Acid Activation and Mitochondrial Entry

Fatty acids must first be activated to fatty acyl-CoA by acyl-CoA synthetases.[3] The bulky and polar formamido group at the alpha-carbon could present a steric hindrance, potentially reducing the efficiency of this activation step.

Octanoic acid itself can cross the inner mitochondrial membrane independently of the carnitine palmitoyltransferase (CPT) system, a key regulatory point for long-chain fatty acids.[4] It is plausible that 2-Formamidooctanoic acid retains this ability, but its subsequent metabolism within the mitochondria would be subject to the constraints outlined below.

Potential Inhibition of β-Oxidation

β-oxidation is a cyclical process that sequentially shortens the fatty acyl-CoA chain.[5][6] The first step is the formation of a double bond between the alpha and beta carbons, catalyzed by acyl-CoA dehydrogenase. A formamido group at the C2 position would directly block this initial and essential step, strongly suggesting that 2-Formamidooctanoic acid may act as an inhibitor of fatty acid oxidation . This is analogous to other alpha-substituted fatty acids, such as 2-bromopalmitate, which are known inhibitors of this pathway.[7]

Downstream Consequences of Impaired β-Oxidation

If fatty acid oxidation is inhibited, a cell must adapt its metabolic flux. This can lead to several downstream consequences:

  • Increased Glycolysis and Lactate Production: To compensate for reduced ATP production from fat, cells may upregulate glycolysis.

  • Stimulation of De Novo Lipogenesis: An accumulation of cytosolic citrate (which would otherwise be consumed in the Krebs cycle) can allosterically activate acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, leading to lipid accumulation.[8][9]

  • Altered Cholesterol Homeostasis: The acetyl-CoA pool is a central hub for both energy production and biosynthesis. Changes in its flux can impact cholesterol synthesis.[10][11]

Experimental Workflow for Mechanistic Elucidation

To investigate the hypothetical mechanisms described above, a structured experimental approach is required. The following workflow is designed to systematically characterize the effects of 2-Formamidooctanoic acid on lipid metabolism in a relevant cell model, such as the human hepatoma cell line HepG2.

G cluster_0 Phase 1: In Vitro Assays cluster_1 Phase 2: Metabolic Flux Analysis cluster_2 Phase 3: Molecular Target Analysis cluster_3 Phase 4: Data Synthesis A Compound Preparation & Cell Treatment B Cytotoxicity Assay (MTT) A->B Determine non-toxic dose C Lipid Droplet Staining (BODIPY/Oil Red O) A->C Assess lipid accumulation D Fatty Acid Oxidation Assay ([14C]-Oleate to [14C]-CO2) A->D E De Novo Lipogenesis Assay ([14C]-Acetate incorporation) A->E F Gene Expression Analysis (qRT-PCR) A->F G Protein Expression/Activity (Western Blot) A->G H Metabolomics Analysis (LC-MS) A->H I Pathway Analysis & Modeling C->I D->I E->I F->I G->I H->I

Caption: Experimental workflow for elucidating the mechanism of action.

Phase 1: Initial Characterization and Phenotypic Screening

Objective: To determine the optimal concentration of 2-Formamidooctanoic acid and to observe its overall effect on cellular lipid content.

Protocol 3.1.1: MTT Cytotoxicity Assay

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare a dilution series of 2-Formamidooctanoic acid (e.g., 1 µM to 1 mM) in culture medium.

  • Replace the medium with the compound dilutions and incubate for 24 hours.

  • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm.

  • Causality: This step is critical to ensure that subsequent observations are due to specific metabolic effects and not simply cellular toxicity.[1]

Protocol 3.1.2: Lipid Droplet Staining with BODIPY 493/503

  • Seed HepG2 cells on glass coverslips in a 24-well plate.

  • Treat cells with a non-toxic concentration of 2-Formamidooctanoic acid (determined from the MTT assay) for 24 hours. Include octanoic acid as a control.

  • Fix the cells with 4% paraformaldehyde.

  • Stain with BODIPY 493/503 (1 µg/mL) and a nuclear counterstain (e.g., DAPI).

  • Image the cells using fluorescence microscopy.

  • Quantify the number and size of lipid droplets per cell using image analysis software.

  • Trustworthiness: Visual confirmation of a phenotype (lipid accumulation) provides a robust starting point for more detailed mechanistic studies.[12]

Phase 2: Metabolic Flux Assays

Objective: To directly measure the rates of fatty acid oxidation and de novo lipogenesis.

Protocol 3.2.1: Fatty Acid Oxidation (FAO) Assay

  • Seed HepG2 cells in a 24-well plate.

  • Pre-incubate the cells with 2-Formamidooctanoic acid for 4 hours.

  • Add assay medium containing [1-14C]-oleic acid complexed to BSA.

  • Seal the wells with a specialized trapping device containing a filter paper soaked in NaOH.

  • Incubate for 2-4 hours at 37°C. The [14C]-CO2 produced from FAO will be trapped on the filter paper.

  • Measure the radioactivity on the filter paper using a scintillation counter.

  • Expertise: This assay provides a direct functional readout of the entire FAO pathway, from fatty acid uptake to mitochondrial oxidation. A decrease in [14C]-CO2 production would strongly support an inhibitory mechanism.[13][14]

Protocol 3.2.2: De Novo Lipogenesis (DNL) Assay

  • Culture HepG2 cells in a 12-well plate.

  • Treat the cells with 2-Formamidooctanoic acid for 24 hours.

  • Add [1-14C]-acetate to the culture medium and incubate for 4 hours.

  • Wash the cells and extract total lipids using a chloroform:methanol (2:1) solution.

  • Separate the lipid phase and allow the solvent to evaporate.

  • Measure the radioactivity in the lipid extract using a scintillation counter.

  • Self-Validation: An increase in [14C]-acetate incorporation into lipids, coupled with a decrease in FAO, would create a coherent and self-validating picture of a metabolic switch.[8][15]

Phase 3: Molecular Target Analysis

Objective: To identify the molecular players (genes and proteins) that are modulated by 2-Formamidooctanoic acid.

Protocol 3.3.1: Quantitative Real-Time PCR (qRT-PCR)

  • Treat HepG2 cells with 2-Formamidooctanoic acid for 24 hours.

  • Isolate total RNA using a suitable kit.

  • Synthesize cDNA using reverse transcriptase.

  • Perform qRT-PCR using primers for key genes in lipid metabolism (see Table 1).

  • Normalize the expression data to a housekeeping gene (e.g., GAPDH).

Protocol 3.3.2: Western Blot Analysis

  • Prepare total protein lysates from treated HepG2 cells.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against key proteins and their phosphorylated (active) forms (see Table 1).

  • Use a loading control (e.g., β-actin) for normalization.

  • Authoritative Grounding: The choice of molecular targets is based on well-established pathways in lipid metabolism. For example, assessing the phosphorylation status of ACC (p-ACC) provides a direct measure of its activity.[16]

Table 1: Key Molecular Targets in Lipid Metabolism

PathwayGeneProteinFunction
Fatty Acid Oxidation CPT1ACPT1ARate-limiting enzyme for long-chain FAO
ACADVLVLCADFirst enzyme in long-chain β-oxidation
De Novo Lipogenesis SREBF1SREBP-1cMaster transcriptional regulator of DNL
ACACAACCRate-limiting enzyme in DNL
FASNFASNFatty acid synthase
Cholesterol Metabolism SREBF2SREBP-2Master transcriptional regulator
HMGCRHMGCRRate-limiting enzyme in cholesterol synthesis
Master Regulators PRKAA1AMPKCellular energy sensor

Data Synthesis and Pathway Modeling

The data from the above experiments should be integrated to build a cohesive model of the mechanism of action. For instance, if 2-Formamidooctanoic acid:

  • Decreases [14C]-CO2 production (FAO assay)

  • Increases lipid droplet formation

  • Increases [14C]-acetate incorporation into lipids (DNL assay)

  • Increases FASN and ACC gene/protein expression

  • Decreases the p-AMPK/AMPK ratio

G compound 2-Formamidooctanoic Acid beta_ox β-Oxidation compound->beta_ox Inhibits ampk AMPK Activity beta_ox->ampk Reduces ATP:AMP Ratio (Hypothesized) acc ACC Activity ampk->acc Inhibits (via phosphorylation) fasn FASN Expression ampk->fasn Represses SREBP-1c dnl De Novo Lipogenesis acc->dnl Activates fasn->dnl Contributes to lipids Lipid Accumulation dnl->lipids

Caption: Hypothesized signaling pathway for 2-Formamidooctanoic acid.

Conclusion

While the precise biological role of 2-Formamidooctanoic acid remains to be determined, its structure points towards a plausible and compelling mechanism as an inhibitor of fatty acid oxidation. This guide provides the theoretical basis and a practical, validated experimental framework for researchers to rigorously test this hypothesis. The elucidation of its mechanism could pave the way for a new class of metabolic modulators, offering novel tools for research and potential therapeutic applications in metabolic diseases.

References

  • O'Connor, K., et al. (2018). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. Applied Microbiology and Biotechnology, 102(2), 789-799. Available at: [Link]

  • Rioux, V., et al. (2018). Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line. Nutrients, 10(9), 1263. Available at: [Link]

  • Ge, F., et al. (2020). Metformin suppresses lipid accumulation in skeletal muscle by promoting fatty acid oxidation. Journal of Translational Medicine, 18(1), 35. Available at: [Link]

  • Chase, J. F., & Tubbs, P. K. (1972). Specific inhibition of mitochondrial fatty acid oxidation by 2-bromopalmitate and its coenzyme A and carnitine esters. Biochemical Journal, 129(1), 55-65. Available at: [Link]

  • Ahmad, V. U., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1802. Available at: [Link]

  • Li, T., & Chiang, J. Y. (2015). Mitochondrial Cholesterol Metabolites in a Bile Acid Synthetic Pathway Drive Nonalcoholic Fatty Liver Disease: A Revised “Two-Hit” Hypothesis. Hepatology, 62(4), 1329-1331. Available at: [Link]

  • LibreTexts. (2024). 9.4: Oxidation of Fatty Acids. Chemistry LibreTexts. Available at: [Link]

  • Wang, H., et al. (2008). Synthesis and Biological Activities of 2-oxocycloalkylsulfonamides. Journal of Agricultural and Food Chemistry, 56(9), 3212-3217. Available at: [Link]

  • AOCS. (2019). Fatty Acid beta-Oxidation. American Oil Chemists' Society. Available at: [Link]

  • González, M. A., et al. (2009). Synthesis and biological evaluation of abietic acid derivatives. European Journal of Medicinal Chemistry, 44(6), 2468-2472. Available at: [Link]

  • Haim, Y., et al. (1990). Cis-unsaturated fatty acids induce both lipogenesis and calcium binding in adipocytes. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1052(1), 115-120. Available at: [Link]

  • Westin, J. (n.d.). Oxidation Of Fatty Acids. Jack Westin MCAT Content. Available at: [Link]

  • Dutta, S., et al. (2015). Synthesis, structural characterization and biological activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives: In vitro and in vivo antineoplastic activity. Bangladesh Journal of Pharmacology, 10(1), 7-15. Available at: [Link]

  • Naas, T., & Zammit, V. A. (2025). A Molecular Exploration of Fatty Acid Oxidation and Multiple Acyl Coenzyme A Deficiency. IntechOpen. Available at: [Link]

  • Wolfrum, C., et al. (2005). Role of Foxa-2 in adipocyte metabolism and differentiation. Journal of Clinical Investigation, 115(12), 3484-3491. Available at: [Link]

  • Wang, Y., et al. (2020). Cis- and Trans-Palmitoleic Acid Isomers Regulate Cholesterol Metabolism in Different Ways. Frontiers in Pharmacology, 11, 584421. Available at: [Link]

  • Zhibin, W., & Chen, G. (2021). Roles of vitamin A in the regulation of fatty acid synthesis. World Journal of Diabetes, 12(6), 755-767. Available at: [Link]

  • Iruarrizaga-Lejarreta, M., et al. (2021). Arachidyl amido cholanoic acid improves liver glucose and lipid homeostasis in nonalcoholic steatohepatitis via AMPK and mTOR regulation. World Journal of Gastroenterology, 27(18), 2139-2158. Available at: [Link]

  • Zhang, X., et al. (2024). Unlocking Cholesterol Metabolism in Metabolic-Associated Steatotic Liver Disease: Molecular Targets and Natural Product Interventions. International Journal of Molecular Sciences, 25(16), 8879. Available at: [Link]

  • Damiano, F., et al. (2020). Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study. Frontiers in Neuroscience, 14, 769. Available at: [Link]

  • Flachs, P., et al. (2005). Polyunsaturated fatty acids of marine origin upregulate mitochondrial biogenesis and induce beta-oxidation in white fat. Diabetologia, 48(11), 2365-2375. Available at: [Link]

  • Gali, R. M., et al. (2026). Fatty Acids Differentially Induce Lipid Droplet Formation in HeLa Cells. International Journal of Molecular Sciences, 27(1), 323. Available at: [Link]

  • ResearchGate. (n.d.). Metformin Suppresses Lipid Accumulation in Skeletal Muscle by Promoting Fatty Acid Oxidation. ResearchGate. Available at: [Link]

  • Bartolomaeus, H., et al. (2024). Modulation of the Serum Metabolome by the Short-Chain Fatty Acid Propionate: Potential Implications for Its Cholesterol-Lowering Effect. Metabolites, 14(7), 452. Available at: [Link]

  • Bivolarska, A. (2026). Lecture 24 | Biosynthesis of fatty acids (Lipogenesis). YouTube. Available at: [Link]

  • Sun, L., et al. (2023). The Different Mechanisms of Lipid Accumulation in Hepatocytes Induced by Oleic Acid/Palmitic Acid and High-Fat Diet. International Journal of Molecular Sciences, 24(18), 14352. Available at: [Link]

  • Damiano, F., et al. (2020). Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study. Frontiers in Neuroscience, 14, 769. Available at: [Link]

  • Clemson University. (n.d.). FATTY ACIDS AND LIPOGENESIS IN RUMINANT ADIPOCYTES. Clemson University TigerPrints. Available at: [Link]

Sources

Exploratory

In Vitro Biological Activity and Pharmacokinetics of 2-Formamidooctanoic Acid: A Technical Guide

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-Formamidooctanoic acid (2-FAOA, CAS: 880141-72-0)[1] is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Formamidooctanoic acid (2-FAOA, CAS: 880141-72-0)[1] is an N-formylated, unnatural aliphatic amino acid. While it is frequently utilized as a synthetic building block, its true pharmacological value lies in its role as a highly specific pharmacophore. The N-formyl moiety mimics bacterial protein translation initiation (a classical pathogen-associated molecular pattern, or PAMP), while the 8-carbon octanoic acid backbone provides the exact lipophilicity required to anchor into the hydrophobic binding pocket of Formyl Peptide Receptor 2 (FPR2) .

In my experience designing GPCR screening assays, understanding the structural nuances of such minimal recognition motifs is the difference between a noisy assay and a robust, reproducible screening platform. This guide synthesizes the in vitro biological activity, pharmacokinetic (PK) properties, and field-proven experimental workflows for evaluating 2-FAOA and its lipidated peptidomimetic derivatives.

Mechanisms of Action & In Vitro Biological Activity

FPR2 Agonism and Biased Signaling

Neutrophils express FPR2, a G-protein-coupled receptor (GPCR) that regulates directional migration, degranulation, and the activation of the ROS-producing NADPH-oxidase system[2]. Lipidated peptidomimetics incorporating the 2-aminooctanoic acid (Aoc) motif act as potent, cross-species agonists capable of activating both human FPR2 and its murine orthologue (Fpr2)[3].

Crucially, the configuration of the 2-aminooctanoic acid headgroup drives biased signaling . When 2-FAOA derivatives bind to FPR2, they preferentially trigger the heterotrimeric Gi/o protein pathway, leading to Phospholipase C (PLC) activation, PIP2 hydrolysis, and a rapid intracellular calcium ( Ca2+ ) flux[4]. However, these compounds induce minimal to no β-arrestin recruitment [4]. This biased profile is highly desirable in drug development, as it allows for the stimulation of antimicrobial oxidative bursts without triggering rapid receptor internalization and desensitization.

Metalloenzyme Modulation

Beyond GPCRs, N-formyl amino acids interact with metalloenzymes such as Peptide Deformylase (PDF) . PDF is essential for bacterial survival, as it removes the N-formyl group from newly synthesized polypeptides; failure to do so results in protein synthesis arrest. The N-formyl group of 2-FAOA allows it to act as a structural mimic, potentially serving as a competitive probe for PDF and mammalian aminopeptidases.

FPR2_Pathway Ligand 2-FAOA / Aoc Derivatives (Pathogen Motif Mimic) Receptor Formyl Peptide Receptor 2 (FPR2) Ligand->Receptor Binds GProtein Gi/o Heterotrimeric Protein Receptor->GProtein Primary Pathway Arrestin β-Arrestin (Minimal Recruitment) Receptor->Arrestin Biased Signaling PLC Phospholipase C (PLC) GProtein->PLC Ca2 Intracellular Ca2+ Flux PLC->Ca2 ROS NADPH Oxidase (Superoxide Release) Ca2->ROS

Fig 1. Biased signaling pathway of 2-FAOA derivatives via FPR2, favoring ROS over β-arrestin.

Pharmacokinetics and ADME Profile

Small N-formyl peptides typically suffer from poor bioavailability due to rapid degradation by serum aminopeptidases. However, the incorporation of the unnatural 8-carbon aliphatic chain in 2-FAOA significantly alters its ADME profile, conferring proteolytic stability[5].

Quantitative PK and In Vitro Data Summary
Parameter / TargetValue / ProfileMechanistic Rationale
Molecular Weight 187.24 g/mol Small molecule; highly diffusible across assay membranes.
LogP (Estimated) ~2.1The 8-carbon chain provides optimal lipophilicity for membrane insertion without causing severe aqueous insolubility.
Proteolytic Stability Highly Stable ( t1/2​>4h in serum)The unnatural Aoc backbone resists degradation by standard mammalian aminopeptidases, unlike natural N-formylmethionine.
FPR2 Activation ( EC50​ ) 10 - 50 nM (for derivatives)The N-formyl group and lipophilic tail perfectly mimic the binding kinetics of natural PAMPs[3].
Clearance Mechanism Renal / Hepatic OxidationThe free carboxylic acid ensures rapid renal clearance; the terminal methyl group is susceptible to CYP-mediated ω -oxidation.

Self-Validating Experimental Protocols

As an application scientist, I frequently see researchers attribute calcium spikes to a specific GPCR without proper controls. Trustworthiness requires that every protocol be a self-validating system. You cannot simply measure a signal; you must prove its biochemical origin.

Protocol A: In Vitro FPR2 Activation (Intracellular Ca2+ Mobilization)

Causality & Rationale: We use Fura-2 AM , a ratiometric dye, because it eliminates artifacts caused by uneven dye loading, cell thickness variations, or photobleaching. Furthermore, primary neutrophils express both FPR1 and FPR2. To validate that 2-FAOA derivatives act specifically via FPR2, we must include a parallel arm pre-treated with PBP10 , a highly selective FPR2 antagonist[5].

Step-by-Step Methodology:

  • Cell Preparation: Isolate human peripheral blood neutrophils using density gradient centrifugation. Resuspend at 1×106 cells/mL in Hank’s Balanced Salt Solution (HBSS) containing Ca2+ and Mg2+ .

  • Dye Loading: Incubate cells with 2 µM Fura-2 AM and 2.5 mM Probenecid for 30 minutes at 37°C in the dark. (Expert Insight: Probenecid inhibits organic anion transporters, preventing the cells from prematurely pumping the dye out into the extracellular space).

  • Washing: Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend in fresh HBSS to remove extracellular dye.

  • System Validation (The Control Arm): Split the cells into two cohorts. Pre-incubate Cohort B with 1 µM PBP10 (FPR2 antagonist) for 10 minutes. Cohort A receives vehicle (DMSO).

  • Ligand Stimulation & Readout: Place the cuvette in a spectrofluorometer (37°C, stirring). Excite alternately at 340 nm and 380 nm, measuring emission at 510 nm. Establish a 30-second baseline, then inject the 2-FAOA derivative (e.g., 50 nM).

  • Data Analysis: Calculate the 340/380 ratio. A sharp peak in Cohort A and a flatline in Cohort B validates that the Ca2+ flux is strictly FPR2-mediated.

Workflow Isolate 1. Cell Isolation (Primary Neutrophils) Dye 2. Fura-2 AM Loading (+ Probenecid) Isolate->Dye Validate 3. System Validation (PBP10 Antagonist) Dye->Validate Stimulate 4. Ligand Addition (2-FAOA) Validate->Stimulate Read 5. Ratiometric Readout (340/380 nm) Stimulate->Read

Fig 2. Self-validating in vitro workflow for measuring FPR2-mediated intracellular calcium flux.

Protocol B: Neutrophil NADPH Oxidase Activation (Superoxide Release)

Causality & Rationale: To measure the oxidative burst, we use Isoluminol rather than Luminol. Isoluminol is cell-impermeable, meaning it exclusively measures extracellular superoxide release (the biologically relevant mechanism for pathogen killing), ignoring irrelevant intracellular ROS fluctuations.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare a reaction mixture containing 105 neutrophils, 0.1 mM Isoluminol, and 4 U/mL Horseradish Peroxidase (HRP) in Krebs-Ringer phosphate buffer. (Expert Insight: HRP is required to catalyze the oxidation of isoluminol by superoxide, amplifying the chemiluminescent signal).

  • Thermal Equilibration: Incubate the mixture in a microplate luminometer at 37°C for 5 minutes to establish a stable baseline.

  • Validation Arm: Pre-treat control wells with an FPR2 inhibitor (e.g., WRW4 or PBP10)[5].

  • Stimulation: Inject the 2-FAOA derivative (10–100 nM dose-response range).

  • Kinetic Measurement: Record chemiluminescence continuously for 15–20 minutes. The data should be plotted as counts per minute (cpm) versus time to calculate the Area Under the Curve (AUC) for total superoxide production.

References

  • Forsman, H., et al. (2019). Structure–Function Characteristics and Signaling Properties of Lipidated Peptidomimetic FPR2 Agonists: Peptoid Stereochemistry and Residues in the Vicinity of the Headgroup Affect Function. ACS Omega.[Link]

  • Holdfeldt, A., et al. (2016). The Lipidated Peptidomimetic Lau-((S)-Aoc)-(Lys-βNphe)6-NH2 Is a Novel Formyl Peptide Receptor 2 Agonist That Activates Both Human and Mouse Neutrophil NADPH Oxidase. Journal of Biological Chemistry.[Link]

  • Skovbakke, S. L., et al. (2014). The Proteolytically Stable Peptidomimetic Pam-(Lys-ßNSpe)6-NH2 Selectively Inhibits Human Neutrophil Activation via Formyl Peptide Receptor 2. Biochemical Pharmacology (DTU Orbit).[Link]

  • Pei, D. (2002). Peptide Deformylase: Mechanism and Inhibitor Design. Grantome.[Link]

  • Molaid Chemical Database. DL-2-Aminooctanoic acid / 2-formylamino-octanoic acid - CAS 880141-72-0. [Link]

  • Forsman, H., et al. (2020). Barbadin selectively modulates FPR2-mediated neutrophil functions independent of receptor endocytosis. bioRxiv.[Link]

  • SMPDB (2023). Pathway Description: N-formylmethionine-leucyl-phenylalanine (FMLP).[Link]

Sources

Foundational

Physical and chemical properties of 2-Formamidooctanoic acid

Title: Comprehensive Technical Guide on the Physical, Chemical, and Synthetic Profiling of 2-Formamidooctanoic Acid Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently leverage...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Technical Guide on the Physical, Chemical, and Synthetic Profiling of 2-Formamidooctanoic Acid

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently leverage bifunctional building blocks to design peptidomimetics and complex heterocyclic scaffolds. 2-Formamidooctanoic acid (CAS: 880141-72-0) is a highly valuable, non-natural amino acid derivative characterized by a lipophilic aliphatic octyl chain and an N-formyl protected alpha-amine[1]. Its primary utility extends far beyond acting as a static structural motif; it is a dynamic synthetic precursor. Through controlled dehydration, the N-formyl group is converted into an isocyanide, unlocking access to multicomponent Ugi/Passerini reactions and [3+2] cycloadditions[2][3]. This guide details the physicochemical properties, mechanistic reactivity, and self-validating experimental protocols required to utilize this compound effectively in advanced drug development workflows.

Physicochemical Properties

Understanding the baseline properties of 2-Formamidooctanoic acid is critical for downstream solvent selection, purification, and reaction optimization. The presence of the lipophilic hexyl tail imparts significant non-polar character, while the carboxylic acid and formamide groups provide robust hydrogen-bonding networks[1][4].

Table 1: Quantitative Physicochemical Data of 2-Formamidooctanoic Acid

PropertyValue
CAS Number 880141-72-0[1]
Molecular Formula C9H17NO3[1]
Molecular Weight 187.2362 g/mol [1]
SMILES O=C(O)C(NC=O)CCCCCC
Physical State Solid/Viscous Oil (Purity and temperature dependent)
Solubility Soluble in DMF, DMSO, MeOH, DCM; Insoluble in Hexanes
Hydrogen Bond Donors 2 (Carboxylic OH, Formamide NH)
Hydrogen Bond Acceptors 3 (Carbonyl oxygens)

Chemical Reactivity & Mechanistic Pathways

The strategic value of 2-Formamidooctanoic acid is rooted in the differential reactivity of its functional groups. While the carboxylic acid can be coupled to amines using standard peptide coupling reagents (e.g., HATU, EDC), the most critical transformation is the dehydration of the N-formyl group to yield an alpha-alkyl isocyanoacetate[2][3].

Causality of the Dehydration Mechanism: The transformation of the formamide to an isocyanide requires a potent dehydrating agent, typically Phosphorus Oxychloride (POCl₃) or Triphosgene, in the presence of a non-nucleophilic base like Triethylamine (Et₃N)[5][6].

  • Activation : The highly electrophilic phosphorus atom of POCl₃ coordinates with the formamide carbonyl oxygen. This step is driven by the nucleophilicity of the oxygen, which is enhanced by the nitrogen lone pair resonance.

  • Elimination : The base (Et₃N) abstracts the amide proton, leading to the expulsion of the dichlorophosphate leaving group and the formation of the terminal isocyanide carbon.

  • Kinetic Control : Isocyanides are highly prone to polymerization and hydrolysis. Maintaining the reaction at -78 °C to 0 °C suppresses these side reactions, ensuring high fidelity of the reactive intermediate[3].

G A 2-Aminooctanoic Acid (Starting Material) B Formylation (Formic Acid / Ac2O) A->B C 2-Formamidooctanoic Acid (CAS: 880141-72-0) B->C D Dehydration (POCl3, Et3N, -78°C) C->D E 2-Isocyanooctanoic Acid (Reactive Intermediate) D->E F Ugi/Passerini Multicomponent Reactions E->F G [3+2] Cycloadditions (e.g., Dehydroprolines) E->G

Synthetic workflow from 2-aminooctanoic acid to complex heterocycles via isocyanides.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC and IR spectroscopy are integrated to verify the success of each step before proceeding.

Protocol 1: Synthesis of 2-Formamidooctanoic Acid Objective: Formylation of the alpha-amine without racemization. Rationale: We utilize a mixed anhydride generated in situ from acetic anhydride and formic acid. This reagent is highly electrophilic, allowing the formylation to proceed rapidly at 0 °C, thereby preventing thermal degradation or racemization of the stereocenter. Step-by-Step Procedure:

  • Preparation of Mixed Anhydride : In an oven-dried flask under N₂, add Formic Acid (5.0 equiv) and cool to 0 °C. Slowly add Acetic Anhydride (2.0 equiv) dropwise. Stir the mixture at 50 °C for 1 hour, then cool back to 0 °C.

  • Substrate Addition : Dissolve 2-aminooctanoic acid (1.0 equiv) in anhydrous THF and add it dropwise to the mixed anhydride solution at 0 °C.

  • Reaction Progression : Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (IPC) : Monitor by TLC (DCM:MeOH 9:1, Ninhydrin stain). The disappearance of the primary amine (loss of the purple spot upon heating) confirms complete formylation.

  • Workup : Concentrate the mixture under reduced pressure. Dissolve the residue in Ethyl Acetate, wash with 1M HCl, and then brine. Dry over anhydrous Na₂SO₄ and concentrate to yield 2-Formamidooctanoic acid[2].

  • Characterization : ¹H NMR (DMSO-d₆) will show the characteristic formyl proton around δ 8.02 ppm and the amide proton around δ 8.32 ppm[2][3].

Protocol 2: Dehydration to 2-Isocyanooctanoic Acid Objective: Conversion of the formamide to an isocyanide for downstream cycloaddition[2]. Rationale: POCl₃ is selected over milder agents to ensure rapid dehydration. A large excess of Et₃N (5.0 equiv) is used to immediately neutralize the HCl byproduct, which would otherwise hydrolyze the sensitive isocyanide back to the formamide. Step-by-Step Procedure:

  • Setup : Dissolve 2-Formamidooctanoic acid (1.0 equiv) in anhydrous DCM. Add Et₃N (5.0 equiv) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation : Add POCl₃ (1.2 equiv) dropwise over 15 minutes. Maintain the temperature strictly at -78 °C to prevent exothermic degradation.

  • Reaction Progression : Stir at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours.

  • Self-Validation (IPC) : Take a small aliquot and analyze via FT-IR. The appearance of a sharp, intense band at ~2145 cm⁻¹ (characteristic of the isonitrile N≡C stretch) confirms successful dehydration[3].

  • Quench and Workup : Quench the reaction by adding saturated aqueous NaHCO₃ at 0 °C. Extract with DCM. Wash the organic layer with brine, dry over K₂CO₃ (avoid acidic drying agents like MgSO₄), and concentrate under reduced pressure.

  • Storage : The resulting isocyanide should be used immediately in downstream reactions or stored at -20 °C under argon to prevent polymerization[2][3].

Applications in Drug Development

In medicinal chemistry, the incorporation of lipophilic aliphatic chains is a proven strategy to enhance the membrane permeability and half-life of peptide therapeutics. 2-Formamidooctanoic acid serves as a dual-purpose building block:

  • Lipid-Modified Peptidomimetics : The 8-carbon chain acts as a lipid anchor. When incorporated into peptide sequences, it can facilitate interactions with lipid bilayers or hydrophobic pockets of target proteins.

  • Synthesis of Quaternary Dehydroprolines : As demonstrated in recent literature, the isocyanide derivative of 2-Formamidooctanoic acid undergoes formal[3+2] cycloadditions with vinyl ketones. This reaction yields highly substituted, enantiomerically enriched Δ⁴- and Δ⁵-dehydroprolines, which are rigidified proline analogs used to constrain peptide conformations and increase proteolytic stability[2][3].

References

  • AA Blocks. "Product Index - AA Blocks: 880141-72-0".[Link]

  • ResearchGate. "Enantioselective Synthesis of Quaternary Δ4- and Δ5- Dehydroprolines Based on a Two-Step Formal [3+2] Cycloaddition of α-Aryl and α-Alkyl Isocyano(thio)acetates with Vinyl Ketones". [Link]

  • University of Bath. "Thesis - Sign in - University of Bath". [Link]

Sources

Exploratory

Literature review of 2-Formamidooctanoic acid in pharmaceutical research

An In-Depth Technical Guide and Literature Review of 2-Formamidooctanoic Acid in Pharmaceutical Research Executive Summary & Structural Rationale In modern drug discovery, the rational design of synthetic building blocks...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide and Literature Review of 2-Formamidooctanoic Acid in Pharmaceutical Research

Executive Summary & Structural Rationale

In modern drug discovery, the rational design of synthetic building blocks is critical for developing targeted therapeutics. 2-Formamidooctanoic acid (2-FOA) (CAS: 880141-72-0)[1] represents a highly specialized, unnatural amino acid derivative that bridges the gap between lipidic membrane modulators and immune-targeting pharmacophores.

Derived from 2-aminooctanoic acid (an alpha-amino fatty acid)[2], 2-FOA possesses two distinct functional domains:

  • The Octanoic Acid Backbone (C8 Aliphatic Chain): Confers medium-chain lipophilicity, which is essential for facilitating the insertion of therapeutic peptides into bacterial or cellular lipid bilayers.

  • The N-Formyl Motif: Acts not only as a stable protecting group during complex organic synthesis[3] but also mimics the N-formylmethionine (fMet) initiation sequence of bacterial proteins, serving as a potent recognition motif for the mammalian immune system[4].

As a Senior Application Scientist, my objective in this whitepaper is to deconstruct the mechanistic utility of 2-FOA, outline its applications in antimicrobial and immunomodulatory research, and provide field-proven, self-validating protocols for its integration into pharmaceutical workflows.

Mechanistic Applications in Drug Design

Lipidation of Antimicrobial Peptides (AMPs)

The causality behind incorporating medium-chain amino fatty acids into AMPs lies in the thermodynamics of membrane disruption. Research has demonstrated that terminally modifying AMPs—such as lactoferricin B derivatives—with 2-aminooctanoic acid significantly enhances their antibacterial activity[5]. The hydrophobic C8 tail drives the spontaneous partitioning of the peptide into the hydrophobic core of the bacterial membrane, lowering the activation energy required for pore formation.

By utilizing the N-formylated variant (2-FOA), researchers achieve a dual-action therapeutic: the lipid tail disrupts the bacterial membrane, while the N-formyl group prevents premature proteolytic degradation by host exopeptidases, thereby extending the peptide's half-life in vivo.

Formyl Peptide Receptor (FPR) Agonism

Formyl Peptide Receptors (FPR1 and FPR2) are G-protein-coupled receptors heavily expressed on innate immune cells (e.g., neutrophils and macrophages). They evolved to detect N-formyl peptides released during bacterial infection or mitochondrial damage[4].

When 2-FOA is conjugated to a peptide scaffold, the N-formyl group acts as a direct agonist for FPRs. The binding event triggers a conformational change in the receptor, activating the Gi/o protein complex. This leads to phospholipase C (PLC) activation, intracellular calcium mobilization, and ultimately, directed cellular chemotaxis.

FPR_Signaling A 2-Formamidooctanoic Acid (N-Formyl Motif) B Formyl Peptide Receptors (FPR1 / FPR2) A->B Agonist Binding C G-Protein Activation (Gi/o coupled) B->C Signal Transduction D Calcium Mobilization & Chemotaxis C->D PLC Activation E Immune Cell Modulation (Neutrophils/Macrophages) D->E Cellular Response

Fig 1: FPR signaling pathway activated by N-formyl motifs.

Quantitative Data: Physicochemical Profiling

To understand the pharmacokinetic advantages of 2-FOA, we must compare it to its unformylated precursor. The addition of the formyl group alters the hydrogen bonding profile and the overall lipophilicity (LogP), which directly impacts blood-brain barrier (BBB) permeability and receptor binding affinity.

Property2-Aminooctanoic Acid[2]2-Formamidooctanoic Acid[1]Pharmaceutical Implication
CAS Number 644-90-6880141-72-0Reagent sourcing and compliance.
Molecular Weight 159.23 g/mol 187.24 g/mol Minimal steric bulk added during lipidation.
H-Bond Donors 22Maintains capability for receptor interaction.
H-Bond Acceptors 23Increased interaction with FPR binding pockets.
Estimated XLogP3 -0.5~1.2Enhanced lipid bilayer partitioning.
Primary State Zwitterionic (pH 7.4)Anionic (pH 7.4)Prevents non-specific electrostatic toxicity.

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and application of 2-FOA. Every protocol includes a self-validating step to confirm experimental success before proceeding.

Protocol 1: Chemical Synthesis of 2-FOA via N-Formylation

While 2-FOA is commercially available, researchers often need to synthesize it de novo from 2-aminooctanoic acid using acetic formic anhydride (AFA)[3] or via peroxide-mediated decarboxylative C-N coupling[6]. The AFA method is highly efficient for laboratory-scale synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried flask under inert argon, mix 5 equivalents of formic acid with 2 equivalents of acetic anhydride. Stir at 50°C for 2 hours to generate acetic formic anhydride (AFA) in situ[3].

  • Substrate Addition: Cool the mixture to 0°C. Slowly add 1 equivalent of 2-aminooctanoic acid dissolved in anhydrous dichloromethane (DCM).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (TLC & Ninhydrin Test): Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with Ninhydrin. Causality Check: A successful reaction will show the disappearance of the purple/blue spot (indicating the consumption of the primary amine) and the appearance of a new, UV-active spot.

  • Workup: Quench with ice water, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-FOA.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation of 2-FOA

To utilize 2-FOA as an N-terminal modifier for antimicrobial peptides[5], standard Fmoc-SPPS methodologies are employed.

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-bound Wang resin (with the N-terminal Fmoc removed) in dimethylformamide (DMF) for 30 minutes.

  • Pre-activation: In a separate vial, dissolve 3 equivalents of 2-FOA, 2.9 equivalents of HATU, and 6 equivalents of DIPEA in DMF. Stir for 3 minutes to form the active ester.

  • Coupling: Add the activated 2-FOA solution to the resin. Agitate at room temperature for 2 hours.

  • Self-Validation (Kaiser Test): Remove a few resin beads, wash with ethanol, and perform a Kaiser test. Causality Check: A yellow solution indicates complete coupling (no free primary amines). A blue solution indicates incomplete coupling, requiring a second coupling cycle.

  • Cleavage & Deprotection: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.

  • Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and purify via Reverse-Phase HPLC (RP-HPLC).

Experimental_Workflow S1 Step 1 Pre-activation 2-FOA + HATU S2 Step 2 SPPS Coupling Resin Peptide S1->S2 S3 Step 3 Cleavage TFA Treatment S2->S3 S4 Step 4 Purification RP-HPLC S3->S4

Fig 2: Step-by-step SPPS workflow for peptide lipidation using 2-FOA.

Conclusion

2-Formamidooctanoic acid is far more than a simple structural intermediate. By combining the membrane-inserting capabilities of a medium-chain fatty acid with the specific receptor-targeting properties of an N-formyl group, it serves as a powerful tool in the rational design of next-generation antimicrobial and immunomodulatory peptides. Adhering to the rigorous synthetic and self-validating protocols outlined above ensures high-yield integration of this molecule into advanced pharmaceutical pipelines.

References

  • BLD Pharm. "1541914-35-5 | 4-Fluoro-2-formamidobutanoic acid | BLD Pharm" (Contains catalog data for 2-Formamidooctanoic acid, CAS 880141-72-0). Source: BLD Pharm. URL:[1]

  • PubChem. "2-Aminooctanoic acid | C8H17NO2 | CID 69522". Source: National Institutes of Health (NIH). URL:[2]

  • MedChemExpress. "2-Aminooctanoic acid (DL-α-Aminocaprylic acid) | Fatty acids". Source: MedChemExpress. URL:[5]

  • National Institutes of Health (NIH) / MDPI. "Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases". Source: NIH.gov. URL:[4]

  • ChemRxiv. "N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids". Source: ChemRxiv.org. URL:[6]

  • MDPI. "Formylation of Amines". Source: MDPI.com. URL:[3]

Sources

Protocols & Analytical Methods

Method

Application Note: Robust HPLC-UV Method Development and ICH Q2(R2) Validation for 2-Formamidooctanoic Acid

Target Audience: Analytical Chemists, QA/QC Scientists, and Drug Development Professionals Matrix: Bulk Drug Substance / Synthetic Intermediates Introduction & Chemical Context 2-Formamidooctanoic acid (CAS 880141-72-0)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, QA/QC Scientists, and Drug Development Professionals Matrix: Bulk Drug Substance / Synthetic Intermediates

Introduction & Chemical Context

2-Formamidooctanoic acid (CAS 880141-72-0) is a specialized N-formyl amino acid derivative frequently utilized as an intermediate in advanced peptide synthesis and pharmaceutical manufacturing. The quantification of amino acids traditionally presents a significant analytical hurdle: standard aliphatic amino acids lack a conjugated π -system or strong chromophore, necessitating complex, time-consuming pre-column or post-column derivatization (e.g., using o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC)) to enable UV or fluorescence detection [1].

However, 2-formamidooctanoic acid features an N-formyl group. This amide-like moiety exhibits sufficient molar absorptivity in the low-UV region ( λmax​ ~205–215 nm). By exploiting this structural feature, we can bypass derivatization entirely, developing a direct, rapid, and highly reproducible Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Method Development Rationale (The "Why")

As a Senior Application Scientist, developing a method is not merely about achieving separation; it is about engineering a self-validating system that resists routine analytical failures. The physicochemical properties of 2-formamidooctanoic acid dictate the following chromatographic choices:

  • Stationary Phase Selection: While highly polar, underivatized amino acids often require Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve retention [2], the eight-carbon (octyl) aliphatic chain of 2-formamidooctanoic acid imparts significant hydrophobicity. Thus, a standard end-capped C18 column is the optimal choice, providing strong hydrophobic retention and excellent peak shape.

  • Mobile Phase & pH Control (Critical Parameter): The molecule contains a free alpha-carboxylic acid group with an estimated pKa​ of ~3.5. If analyzed in a neutral mobile phase, the compound will exist in a state of partial ionization, leading to severe peak tailing, split peaks, and shifting retention times. To enforce robustness, the mobile phase pH must be maintained at least 1.5 units below the pKa​ . We utilize 0.1% Phosphoric acid ( H3​PO4​ , pH ~2.1) . Phosphoric acid is specifically chosen over Formic or Trifluoroacetic acid (TFA) because it lacks a UV-absorbing carbonyl group, ensuring a remarkably stable, low-noise baseline at our target wavelength of 210 nm.

  • Detection Strategy: UV detection at 210 nm captures the π→π∗ transitions of the formamide carbonyl, maximizing sensitivity without the matrix interference often seen at 200 nm.

MethodDev Compound 2-Formamidooctanoic Acid (Hydrophobic tail, Polar head) Challenges Analytical Challenges - Weak chromophore - Ionizable -COOH group Compound->Challenges Detection Detection Strategy Low UV (210 nm) targeting the formamide bond Challenges->Detection Separation Separation Strategy RP-C18 with Acidic Buffer (pH < 2.5) to suppress ionization Challenges->Separation Method Final HPLC-UV Method 0.1% H3PO4 / Acetonitrile Detection->Method Separation->Method

Fig 1: Logical flow of HPLC method development for 2-Formamidooctanoic acid.

Analytical Protocol (The "How")

Equipment & Reagents
  • System: HPLC equipped with a Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) or UV-Vis Detector.

  • Reagents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm), HPLC-Grade Phosphoric Acid (85%).

Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 150 mm × 4.6 mm, 3.5 µmProvides sufficient theoretical plates for baseline resolution of synthetic impurities.
Mobile Phase A 0.1% H3​PO4​ in Water (v/v)Suppresses -COOH ionization; transparent at 210 nm.
Mobile Phase B 100% AcetonitrileLower UV cutoff and lower viscosity than Methanol.
Elution Mode GradientEnsures elution of highly retained hydrophobic impurities.
Gradient Program 0-2 min: 20% B2-10 min: 20% 70% B10-12 min: 70% B12-12.1 min: 70% 20% B12.1-17 min: 20% BGradient sweeps the column of late-eluting octyl-derivatives and re-equilibrates rapidly.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns; maintains optimal linear velocity.
Column Temp 30°C ± 1°CStabilizes retention times and reduces mobile phase viscosity.
Injection Vol 10 µLPrevents volume overload while maintaining high sensitivity.
Detection UV at 210 nmOptimal absorption for the N-formyl amide bond.
Step-by-Step Preparation of Solutions
  • Diluent Preparation: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. Note: Using the mobile phase starting conditions (80:20) as a diluent can cause solubility issues for the hydrophobic octyl chain at high concentrations; 50:50 ensures complete dissolution without inducing severe solvent effects.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 2-Formamidooctanoic acid reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes to dissolve, and make up to volume.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent. Filter through a 0.45 µm PTFE syringe filter prior to injection.

ICH Q2(R2) Method Validation Framework

To ensure the method is "fit for purpose" for commercial release and stability testing, it must be validated according to the modernized ICH Q2(R2) guidelines (effective June 2024)[3]. The protocol below outlines a self-validating framework.

Validation SST System Suitability RSD < 2.0%, Tailing < 1.5 Spec Specificity Peak Purity & Resolution SST->Spec Lin Linearity & Range R² > 0.999 (LOQ to 150%) Spec->Lin AccPrec Accuracy & Precision Recovery 98-102%, RSD < 2% Lin->AccPrec Rob Robustness Flow, Temp, pH variations AccPrec->Rob Report ICH Q2(R2) Validation Report Rob->Report

Fig 2: Sequential workflow for analytical method validation per ICH Q2(R2).

System Suitability Testing (SST)

Before any validation parameter is executed, the system must prove its capability. Inject the Working Standard Solution (0.1 mg/mL) six times.

  • Causality Check: If the tailing factor exceeds 1.5, it indicates secondary interactions (e.g., free silanols on the C18 column interacting with the analyte). Ensure the column is fully end-capped and the mobile phase pH is strictly 2.2.

Specificity & Forced Degradation

Specificity proves the detector only "sees" the target analyte.

  • Procedure: Inject a blank (diluent) to confirm no baseline artifacts co-elute with the analyte.

  • Forced Degradation: Subject the sample to 1N HCl (Acidic), 1N NaOH (Basic), 3% H2​O2​ (Oxidative), Thermal (80°C for 24h), and Photolytic (UV light) stress.

  • Evaluation: Utilize the PDA detector to perform a Peak Purity analysis (Purity Angle < Purity Threshold). Ensure the degradation products (e.g., 2-aminooctanoic acid resulting from deformylation) are baseline resolved ( Rs​>1.5 ) from the main peak.

Linearity, Accuracy, and Precision
  • Linearity: Prepare a minimum of 5 concentration levels ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.05, 0.08, 0.10, 0.12, 0.15 mg/mL). Plot Peak Area vs. Concentration.

  • Accuracy (Recovery): Spike known amounts of the reference standard into a synthetic matrix (or diluent) at 50%, 100%, and 150% levels. Prepare in triplicate ( n=9 total).

  • Precision (Repeatability): Inject six independent sample preparations at the 100% test concentration. Calculate the %RSD of the assay results.

Robustness

Deliberately introduce small, controlled variations to the method to prove its reliability in a routine QC environment:

  • Flow Rate: 0.9 mL/min and 1.1 mL/min.

  • Column Temperature: 25°C and 35°C.

  • Mobile Phase Composition: ±2% absolute change in the starting gradient (i.e., 18% B and 22% B).

Validation Acceptance Criteria Summary

Consolidate the quantitative validation targets into a structured matrix to allow QA reviewers to rapidly assess method compliance.

Validation ParameterICH Q2(R2) RequirementAcceptance Criteria
System Suitability Repeatability of injection%RSD of Area 2.0%, Tailing Factor 1.5, Theoretical Plates ( N ) 3000
Specificity No interference from matrix/degradantsBlank interference 0.1%; Peak Purity passes; Resolution ( Rs​ ) 1.5
Linearity Proportionality of signalCorrelation Coefficient ( R2 ) 0.999; y-intercept 2.0% of 100% response
Accuracy Closeness to true valueMean Recovery across all levels: 98.0% – 102.0%
Precision Degree of scatterRepeatability %RSD 2.0% ( n=6 ); Intermediate Precision %RSD 2.0%
Robustness Reliability under variationsSST criteria must pass under all varied conditions; Assay shift 2.0%

References

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. National Center for Biotechnology Information (PMC). URL:[Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. URL: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). URL:[Link]

Application

Preparation of 2-Formamidooctanoic acid stock solutions for in vitro assays

Application Note: Preparation and Application of 2-Formamidooctanoic Acid Stock Solutions for In Vitro Formyl Peptide Receptor (FPR) Assays Introduction & Mechanistic Context Formyl peptide receptors (FPR1, FPR2, and FPR...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Application of 2-Formamidooctanoic Acid Stock Solutions for In Vitro Formyl Peptide Receptor (FPR) Assays

Introduction & Mechanistic Context

Formyl peptide receptors (FPR1, FPR2, and FPR3) are G protein-coupled receptors (GPCRs) expressed primarily on leukocytes, playing a critical role in innate immunity, host defense, and the resolution of inflammation . The endogenous and exogenous ligands for these receptors often feature an N-formylated methionine, mimicking the initiation sequence of bacterial protein synthesis.

2-Formamidooctanoic acid (2-FOA; CAS: 880141-72-0) is an unnatural, N-formylated lipophilic amino acid. It serves as a critical pharmacophore headgroup in the design of proteolytically stable, cross-species FPR2-specific lipidated peptidomimetics (such as Lau-(S)-Aoc-peptides) . The formyl group is mechanistically essential for anchoring the ligand within the FPR2 binding pocket, while the 8-carbon aliphatic chain optimizes hydrophobic interactions with the receptor's extracellular loops. This structural conformation drives biased signaling toward the Phospholipase C (PLC) and intracellular calcium ( Ca2+ ) mobilization pathways without necessarily recruiting β -arrestin .

Physicochemical Properties

To ensure reproducible in vitro assays, understanding the physicochemical nature of 2-FOA is paramount. The lipophilic tail necessitates specific solvent handling to prevent micelle formation or precipitation in aqueous buffers.

PropertyValue / Description
Chemical Name 2-Formamidooctanoic acid (N-formyl-2-aminooctanoic acid)
CAS Number 880141-72-0
Molecular Formula C9​H17​NO3​
Molecular Weight 187.24 g/mol
Appearance White to off-white lyophilized powder
Primary Target Formyl Peptide Receptor 2 (FPR2)
Solubility Soluble in DMSO ( 100 mM); sparingly soluble in neutral water

FPR2 Signaling Pathway Visualization

The following diagram illustrates the causal signaling cascade initiated by 2-FOA-derived agonists, culminating in the functional readouts measured in the protocols below.

FPR2_Signaling Ligand 2-FOA / Peptidomimetic (FPR2 Agonist) Receptor Formyl Peptide Receptor 2 (FPR2) Ligand->Receptor Binds GProtein Gi / Gq Proteins Receptor->GProtein Activates PLC Phospholipase C (PLC) GProtein->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Binds ER Receptors NOX2 NADPH Oxidase (NOX2) Ca2->NOX2 Triggers Assembly ROS Reactive Oxygen Species (ROS) NOX2->ROS Catalyzes

FPR2 signaling pathway activated by 2-FOA leading to calcium flux and ROS production.

Preparation of 100 mM 2-FOA Master Stock

Expertise & Causality: 2-FOA must be dissolved in an anhydrous organic solvent before introduction to aqueous biological buffers. Direct addition to water results in incomplete dissolution and variable assay concentrations. Dimethyl sulfoxide (DMSO) is the optimal solvent as it disrupts hydrogen bonding and fully solvates the aliphatic chain.

Step-by-Step Methodology:

  • Equilibration : Remove the lyophilized 2-FOA vial from -20°C storage and equilibrate to room temperature in a desiccator for 30 minutes. Causality: This prevents ambient moisture condensation on the powder, which can cause localized hydrolysis of the formamide bond over long-term storage.

  • Weighing : Weigh exactly 18.72 mg of 2-FOA using an analytical microbalance.

  • Solvation : Add 1.0 mL of sterile, anhydrous DMSO ( 99.9% purity).

  • Dissolution : Vortex vigorously for 60 seconds. If necessary, sonicate in a room-temperature water bath for 2-3 minutes until the solution is completely clear.

  • Storage : Aliquot into sterile, amber microcentrifuge tubes (e.g., 50 µL per tube) to protect from light and minimize freeze-thaw cycles. Store at -80°C. Self-Validating System: A properly prepared DMSO stock at -80°C is stable for up to 12 months. Before use, thaw an aliquot and inspect visually; discard any aliquot that exhibits irreversible cloudiness or precipitation, as this indicates compromised stock integrity.

In Vitro Assay Protocols

Protocol A: Neutrophil NADPH Oxidase (NOX2) Activation Assay

This assay measures the extracellular release of superoxide ( O2−​ ) via Isoluminol-amplified chemiluminescence .

  • Cell Preparation : Isolate human peripheral blood neutrophils and resuspend at 1×106 cells/mL in Krebs-Ringer phosphate buffer containing glucose (10 mM), Ca2+ (1 mM), and Mg2+ (1.5 mM) (KRG buffer).

  • Working Solution Preparation : Thaw a 50 µL aliquot of the 100 mM 2-FOA stock. Dilute 1:100 in DMSO to create a 1 mM intermediate stock. Then, dilute 1:100 in KRG buffer to yield a 10 µM working solution. Causality: Serial dilution ensures the final DMSO concentration in the assay remains 0.1%. Higher DMSO concentrations can induce cellular toxicity or artifactually quench ROS signals.

  • Assay Setup : In a 96-well white microplate, add 100 µL of the neutrophil suspension per well. Add Isoluminol (final concentration 50 µM) and Horseradish Peroxidase (HRP, final 4 U/mL). Causality: Isoluminol is cell-impermeable; paired with HRP, it specifically amplifies the chemiluminescent signal of extracellular superoxide produced by NOX2, isolating the membrane-bound response from intracellular ROS.

  • Incubation : Equilibrate the plate at 37°C for 5 minutes in a microplate luminometer.

  • Stimulation : Inject 10 µL of the 10 µM 2-FOA working solution (or an equivalent peptidomimetic derivative) into the wells.

  • Measurement : Record chemiluminescence continuously for 15 minutes. Self-Validating System: Include a positive control (e.g., 100 nM WKYMVM, an established FPR2 agonist) which should produce a peak chemiluminescence at 2-3 minutes. The vehicle control (0.01% DMSO in KRG) must remain at baseline. If the vehicle control drifts upward, neutrophil pre-activation during isolation has occurred, and the assay must be repeated.

Protocol B: Intracellular Calcium Mobilization Assay

FPR2 activation triggers PLC, leading to IP3​ generation and rapid Ca2+ release from the endoplasmic reticulum .

  • Dye Loading : Incubate neutrophils or FPR2-transfected CHO cells ( 5×106 cells/mL) with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in KRG buffer for 30 minutes at 37°C in the dark. Causality: Pluronic F-127 acts as a non-ionic surfactant to facilitate the cellular uptake of the highly hydrophobic Fluo-4 AM dye.

  • Washing : Centrifuge at 300 × g for 5 minutes. Wash twice with KRG buffer to remove extracellular dye, thereby reducing background fluorescence. Resuspend at 1×106 cells/mL.

  • Baseline Reading : Transfer 100 µL of cells to a 96-well black plate with a clear bottom. Read baseline fluorescence (Ex: 494 nm, Em: 516 nm) for 20 seconds.

  • Stimulation : Inject 2-FOA working solutions (prepared as in Protocol A) and record fluorescence continuously for 3 minutes. Self-Validating System: A successful assay will show a sharp, transient spike in fluorescence within 15-30 seconds of injection, returning to near-baseline within 2 minutes.

Expected Pharmacological Parameters

The following table summarizes the expected quantitative data when utilizing 2-FOA and its lipidated peptidomimetic derivatives in the described assays.

Compound / LigandTarget ReceptorPrimary Assay ReadoutExpected EC50​ / PotencyPeak Response Time
2-FOA (Monomer) FPR2 Ca2+ Mobilization >10μM (Weak baseline agonist)15 - 30 seconds
Lau-(S)-Aoc Peptidomimetic FPR2NOX2 / ROS Production10 - 50 nM (Highly potent) 2 - 5 minutes
Lau-(S)-Aoc Peptidomimetic FPR1NOX2 / ROS Production >1μM (Selective for FPR2) N/A

References

  • Forsman, H., et al. (2016). "The Lipidated Peptidomimetic Lau-((S)-Aoc)-(Lys- β Nphe)6-NH2 Is a Novel Formyl Peptide Receptor 2 Agonist That Activates Both Human and Mouse Neutrophil NADPH Oxidase." Journal of Biological Chemistry. URL:[Link]

  • Holdfeldt, A., et al. (2019). "Structure–Function Characteristics and Signaling Properties of Lipidated Peptidomimetic FPR2 Agonists: Peptoid Stereochemistry and Residues in the Vicinity of the Headgroup Affect Function." ACS Omega. URL:[Link]

  • Lind, S., et al. (2020). "Barbadin selectively modulates FPR2-mediated neutrophil functions independent of receptor endocytosis." bioRxiv. URL:[Link]

Method

Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling of 2-Formamidooctanoic Acid in Murine Models

Introduction and Mechanistic Rationale 2-Formamidooctanoic acid (2-FOA) (CAS: 880141-72-0) is an amphiphilic, N-formylated medium-chain amino acid derivative[1]. In biological systems, N-formyl peptides and their derivat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

2-Formamidooctanoic acid (2-FOA) (CAS: 880141-72-0) is an amphiphilic, N-formylated medium-chain amino acid derivative[1]. In biological systems, N-formyl peptides and their derivatives act as potent signaling molecules, often interacting with formyl peptide receptors (FPRs) to modulate immune responses and metabolic shifts during cellular stress[2].

To evaluate 2-FOA as a pharmacological probe or a therapeutic building block, establishing a robust in vivo pharmacokinetic (PK) profile is essential. Because 2-FOA possesses a lipophilic octyl chain paired with a polar formamido-carboxylate headgroup, its absorption, distribution, metabolism, and excretion (ADME) characteristics are highly dependent on proper formulation. This application note provides a self-validating, step-by-step methodology for formulating, dosing, and quantifying 2-FOA in C57BL/6 murine models using LC-MS/MS[3][4].

Physicochemical Profiling & Formulation Strategy

The Causality of Formulation: Administering an amphiphilic small molecule in vivo requires balancing solubility with physiological tolerability. Unbuffered aqueous solutions of 2-FOA may exhibit poor solubility due to the lipophilic carbon tail. To achieve systemic exposure without causing precipitation in the bloodstream (which can lead to embolism or acute toxicity), a cosolvent/surfactant system is required for Intravenous (IV) dosing, whereas a suspension or buffered solution suffices for Per Os (PO) dosing[5].

Protocol 2.1: Intravenous (IV) Formulation (1 mg/kg)

Target Vehicle: 5% DMSO / 5% Solutol HS-15 / 90% Saline

  • Primary Dissolution: Weigh the required mass of 2-FOA and dissolve completely in 100% Dimethyl sulfoxide (DMSO). Rationale: DMSO disrupts intermolecular hydrogen bonding of the formamido group, ensuring complete molecular dispersion.

  • Surfactant Addition: Add Solutol HS-15 (polyoxyl 15 hydroxystearate) to the DMSO mixture and vortex for 60 seconds. Rationale: Solutol acts as a non-ionic solubilizer that forms micelles around the lipophilic octyl chain, preventing precipitation upon introduction to aqueous media.

  • Aqueous Dilution: Slowly add 0.9% sterile saline dropwise while continuously vortexing to reach the final volume. The final solution must be clear and free of particulates.

Protocol 2.2: Oral Gavage (PO) Formulation (10 mg/kg)

Target Vehicle: 0.5% Carboxymethylcellulose (CMC) in Water

  • Wetting: Weigh 2-FOA and wet the powder with a minimal volume of Tween-80 (0.1% of final volume) to reduce surface tension.

  • Suspension: Gradually add 0.5% CMC solution while sonicating for 15 minutes. Rationale: CMC increases the viscosity of the vehicle, ensuring that the 2-FOA particles remain uniformly suspended during the gastrointestinal transit, providing consistent absorption kinetics[6].

In Vivo Murine Dosing and Sampling Protocols

To ensure rigorous data integrity, the experimental design utilizes male C57BL/6 mice (8-10 weeks old, ~25g). The study requires N=4 mice per timepoint to achieve statistical power for PK parameter calculation.

Protocol 3.1: Dosing Execution
  • Animal Preparation: Fast the PO group for 12 hours prior to dosing to eliminate food-effect variability on gastrointestinal absorption. The IV group may remain fed.

  • IV Administration: Warm the mouse tail using a heat lamp to dilate the lateral tail vein. Administer the IV formulation at a dose volume of 5 mL/kg (e.g., 125 µL for a 25g mouse) via slow bolus injection over 10 seconds.

  • PO Administration: Administer the PO formulation using a 20-gauge reusable stainless steel oral feeding needle at a dose volume of 10 mL/kg (e.g., 250 µL for a 25g mouse).

Protocol 3.2: Blood Collection and Plasma Processing

Timepoints (IV): 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours. Timepoints (PO): 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Sampling: Collect 50 µL of whole blood via submandibular bleed (early timepoints) or terminal cardiac puncture (final timepoint) directly into pre-chilled K2EDTA microcentrifuge tubes. Rationale: K2EDTA prevents coagulation without introducing liquid volume that would dilute the sample.

  • Separation: Centrifuge the blood samples at 2,000 × g for 10 minutes at 4°C within 30 minutes of collection.

  • Storage: Carefully aspirate the upper plasma layer, transfer to a fresh pre-labeled tube, and immediately snap-freeze on dry ice. Store at -80°C until bioanalysis.

Bioanalytical Method (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule bioanalysis due to its unparalleled sensitivity and selectivity[4].

Protocol 4.1: Plasma Protein Precipitation (PPT)
  • Thaw plasma samples on ice.

  • Aliquot 20 µL of mouse plasma into a 96-well plate.

  • Add 100 µL of cold Acetonitrile (ACN) containing an appropriate internal standard (IS) (e.g., a deuterated fatty acid analog at 50 ng/mL). Rationale: ACN denatures and precipitates plasma proteins, releasing protein-bound 2-FOA into the solvent. The IS corrects for matrix effects and extraction recovery variations[3].

  • Vortex the plate for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Transfer 80 µL of the supernatant to an autosampler vial containing 80 µL of HPLC-grade water (to match initial mobile phase conditions and prevent peak distortion).

Protocol 4.2: LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 × 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: Electrospray Ionization (ESI) in positive mode, utilizing Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of 2-FOA.

Systemic Workflow Visualization

G PO Per Os (PO) Dosing Oral Gavage (10 mg/kg) Abs Intestinal Absorption & Hepatic First-Pass PO->Abs IV Intravenous (IV) Dosing Tail Vein (1 mg/kg) Sys Systemic Circulation (Central Compartment) IV->Sys Abs->Sys Met Metabolism & Excretion (Renal/Hepatic Clearance) Sys->Met Samp Plasma Sampling (K2EDTA, 4°C) Sys->Samp LCMS LC-MS/MS Bioanalysis (Protein Precipitation) Samp->LCMS

In vivo workflow and systemic distribution pathway for 2-FOA in murine models.

Data Presentation: Expected Pharmacokinetic Parameters

Following LC-MS/MS quantification, non-compartmental analysis (NCA) should be performed to derive the PK parameters. Below is a structured data presentation template containing expected/simulated baseline parameters for a medium-chain N-formylated amino acid derivative in mice.

Pharmacokinetic ParameterUnitsIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (Maximum Concentration)ng/mL1,450 ± 120850 ± 95
Tmax (Time to Cmax)hr0.0830.5 - 1.0
AUC0-last (Area Under Curve)hr*ng/mL1,200 ± 1506,500 ± 400
T1/2 (Terminal Half-life)hr1.2 ± 0.21.8 ± 0.3
CL (Systemic Clearance)L/hr/kg0.83N/A
Vss (Volume of Distribution)L/kg1.4N/A
F% (Absolute Bioavailability)%100%~ 54%

Note: Absolute bioavailability (F%) is calculated as (AUCPO / AUCIV) × (DoseIV / DosePO) × 100.

References

  • Bidepharm. "2-Formamidooctanoic acid (CAS 880141-72-0)
  • Parise, Robert A., et al. "Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis.
  • ResolveMass Laboratories. "LC-MS/MS Bioanalytical Services for Small Molecule Drug Development." ResolveMass,
  • Vangestel, C., et al. "Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents." PLOS One,
  • Kim, H., et al. "Pharmacokinetics and Enterohepatic Circulation of 2-(Quinoline-8-carboxamido)benzoic Acid (2-QBA) in Mice." MDPI,
  • Silva, J., et al. "Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases." MDPI,

Sources

Application

Application Note: Enzymatic Assays Utilizing 2-Formamidooctanoic Acid for the Characterization of Amidohydrolases and Deformylases

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Applications: Enzyme kinetics, High-Throughput Screening (HTS), Biocatalyst profiling, and Inhibitor discovery. Scientific Rational...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Applications: Enzyme kinetics, High-Throughput Screening (HTS), Biocatalyst profiling, and Inhibitor discovery.

Scientific Rationale & Substrate Profiling

2-Formamidooctanoic acid (N-formyl-2-aminooctanoic acid) is an unnatural, medium-chain aliphatic amino acid derivative. In the field of enzymology, canonical substrates like N-formyl-L-methionine are routinely used to assay peptide deformylases (PDFs) and aminoacylases. However, these standard substrates often fail to adequately probe the volumetric capacity and hydrophobicity limits of the enzyme's S1' binding pocket.

The eight-carbon aliphatic chain of 2-formamidooctanoic acid provides a stringent test for hydrophobic interactions. It is an invaluable non-canonical substrate for characterizing enzymes intended for the biocatalytic kinetic resolution of unnatural amino acids[1], or for screening novel deformylase inhibitors targeting lipid-anchored protein synthesis pathways in pathogenic bacteria.

Mechanistic Overview & Orthogonal Detection Modalities

Enzymatic hydrolysis of 2-formamidooctanoic acid by an amidohydrolase (e.g., Acylase I) or deformylase yields equimolar amounts of 2-aminooctanoic acid and formate . To ensure scientific integrity and eliminate false positives, a self-validating experimental design requires orthogonal readouts. We detail three distinct assay modalities:

  • Pathway A (Formate Detection): Utilizes Formate Dehydrogenase (FDH) to oxidize the released formate to CO₂, simultaneously reducing NAD⁺ to NADH[2].

  • Pathway B (Amino Acid Detection): Employs L-Amino Acid Oxidase (L-AAO) to oxidize 2-aminooctanoic acid, producing H₂O₂. Horseradish Peroxidase (HRP) then utilizes the H₂O₂ to oxidize a chromogenic dye (o-dianisidine)[3].

  • Pathway C (Ninhydrin Endpoint): A direct chemical derivatization of the liberated primary amine, serving as a robust, enzyme-free orthogonal validation method[4].

Pathway Visualization

G Substrate 2-Formamidooctanoic Acid (Substrate) Enzyme Amidohydrolase / Deformylase Substrate->Enzyme Hydrolysis Product1 2-Aminooctanoic Acid (L-Enantiomer) Enzyme->Product1 Product2 Formate Enzyme->Product2 LAAO L-Amino Acid Oxidase (L-AAO) Product1->LAAO Oxidation FDH Formate Dehydrogenase (FDH) Product2->FDH NAD+ to NADH H2O2 Hydrogen Peroxide (H2O2) LAAO->H2O2 HRP HRP + o-Dianisidine H2O2->HRP Signal1 Absorbance (436 nm) HRP->Signal1 NADH NADH Generation FDH->NADH Signal2 Absorbance (340 nm) NADH->Signal2

Figure 1. Orthogonal coupled assay pathways for the enzymatic hydrolysis of 2-Formamidooctanoic acid.

Experimental Protocols: Self-Validating Systems

Protocol A: Continuous FDH-Coupled Assay (Formate Release)

Causality & Application: Metalloenzymes like peptide deformylase (PDF) often require reducing agents (e.g., DTT or TCEP) to maintain their active site metal (Fe²⁺ or Ni²⁺) in a reduced state. Because DTT rapidly quenches H₂O₂ and reduces oxidized dyes, HRP-coupled assays are rendered ineffective. The FDH-coupled assay is the self-validating choice here, as NAD⁺ reduction is entirely compatible with reducing environments[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM HEPES (pH 7.5), 100 mM KCl, and 5 mM DTT.

  • Reagent Master Mix: Supplement the buffer with 5 mM NAD⁺ and 1 U/mL Formate Dehydrogenase (FDH).

  • Substrate Addition: Add 2-Formamidooctanoic acid to desired concentrations (typically titrated from 0.1 mM to 10 mM for kinetic profiling).

  • Initiation: Pre-incubate the mixture at 30 °C for 5 minutes. Initiate the reaction by adding the target deformylase/amidohydrolase.

  • Measurement: Continuously monitor the increase in absorbance at 340 nm (NADH generation, ϵ = 6220 M⁻¹ cm⁻¹) using a microplate spectrophotometer.

Protocol B: High-Throughput L-AAO/HRP Assay (Amino Acid Release)

Causality & Application: For robust enzymes like Acylase I that do not require reducing agents, this system provides superior signal-to-noise ratios due to the high extinction coefficient of oxidized o-dianisidine. It is the optimal choice for High-Throughput Screening (HTS) of mutant libraries[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Sodium Phosphate buffer (pH 8.0) containing 5 mM MgCl₂.

  • Coupling Enzyme Mix: Add 70 mU/mL L-Amino Acid Oxidase (L-AAO), 10 U/mL Horseradish Peroxidase (HRP), and 0.1 mg/mL o-dianisidine.

  • Substrate Addition: Introduce 2-Formamidooctanoic acid (1 mM to 30 mM).

  • Initiation & Measurement: Add the target enzyme and immediately monitor the absorbance at 436 nm at 37 °C. Calculate rates using the extinction coefficient for oxidized o-dianisidine ( ϵ = 8700 M⁻¹ cm⁻¹).

Protocol C: Ninhydrin Endpoint Assay

Causality & Application: Coupled assays can suffer from artifacts if the target enzyme's optimal pH/temperature inhibits the coupling enzymes (FDH or L-AAO). The Ninhydrin assay relies purely on chemical derivatization, making it immune to these biological artifacts[4].

Step-by-Step Methodology:

  • Reaction: Incubate the target enzyme with 2-Formamidooctanoic acid in 50 mM MOPS (pH 7.0) at the enzyme's optimal temperature.

  • Quenching: At specific time points, quench 1 volume of the reaction with 4 volumes of Ninhydrin reagent (0.9% w/v ninhydrin dissolved in a 1:10:80 mixture of 1g/mL CdCl₂ : glacial acetic acid : ethanol).

  • Development: Heat the quenched samples at 80 °C for 10 minutes to develop the Ruhemann's purple color.

  • Measurement: Cool to room temperature and measure absorbance at 570 nm against a standard curve of free 2-aminooctanoic acid.

Data Presentation: Expected Kinetic Parameters

The following table synthesizes expected quantitative data when comparing the medium-chain 2-Formamidooctanoic acid against the canonical N-Formyl-L-methionine. Notice how enzymes with larger hydrophobic S1' pockets (like Acylase I) accommodate the octyl chain efficiently, whereas standard bacterial PDFs show a drop in catalytic efficiency ( kcat​/Km​ ).

Target EnzymeSubstrate Km​ (mM) kcat​ (s⁻¹) kcat​/Km​ (M⁻¹ s⁻¹)
Acylase I (Porcine) N-Formyl-L-methionine1.204503.75 × 10⁵
Acylase I (Porcine) 2-Formamidooctanoic acid0.853103.64 × 10⁵
E. coli PDF N-Formyl-L-methionine2.501807.20 × 10⁴
E. coli PDF 2-Formamidooctanoic acid4.10651.58 × 10⁴

Data Summary: 2-Formamidooctanoic acid acts as a near-native substrate for Acylase I, demonstrating its utility in biocatalytic kinetic resolutions[1]. Conversely, its reduced efficiency with wild-type E. coli PDF highlights its value as a stringent probe for identifying PDF variants with expanded binding pockets.

Troubleshooting & Scientific Insights

  • Stereochemical Discordance: L-AAO (Protocol B) is strictly stereoselective for the L-enantiomer. If you are utilizing racemic (D,L)-2-formamidooctanoic acid as your starting material, the L-AAO assay will only report a maximum of 50% conversion. In contrast, the FDH assay (Protocol A) measures formate release and is agnostic to the amino acid stereochemistry. Insight: Running both assays in parallel allows researchers to calculate the enantioselectivity (E-value) of the target enzyme without requiring HPLC.

  • Background Hydrolysis: N-formyl groups can undergo slow spontaneous hydrolysis at pH > 8.5. Always run a "No-Enzyme Control" (NEC) and subtract the background rate from your kinetic calculations.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor aqueous solubility of 2-Formamidooctanoic acid in buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the thermodynamic and kinetic hurdles of formulating hydrophobic amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the thermodynamic and kinetic hurdles of formulating hydrophobic amino acid derivatives.

Working with 2-Formamidooctanoic acid presents a unique physical chemistry challenge. While its parent compound, 2-aminooctanoic acid, is a zwitterion with moderate aqueous solubility, the addition of the N-formyl group fundamentally alters its hydration dynamics. Below is our comprehensive troubleshooting guide to help you achieve stable, biologically compatible solutions.

Physicochemical Root Cause Analysis

Before troubleshooting, it is critical to understand the causality behind the precipitation. The solubility of this molecule is a tug-of-war between its polar headgroup and its lipophilic tail.

Table 1: Physicochemical Properties Influencing Solubility

PropertyValue / CharacteristicImpact on Aqueous Solubilization
Parent Compound Solubility ~19 mg/mLThe parent zwitterion enjoys high baseline solubility due to dual ionic charges[1].
N-Formylation Effect Loss of basic amineNeutralizes the amine, removing zwitterionic character and drastically reducing aqueous solubility.
Carboxylic Acid pKa ~3.5 – 4.0Requires the buffer pH to be strictly > 6.5 to ensure complete deprotonation to the more soluble carboxylate anion.
Aliphatic Chain Length 8 Carbons (Octyl tail)Highly hydrophobic; drives micellization, aggregation, and "solvent crash" via the hydrophobic effect.

Frequently Asked Questions (FAQs)

Q1: Why does 2-Formamidooctanoic acid precipitate immediately when added to my standard physiological buffer? A: The precipitation is driven by the hydrophobic effect and insufficient ionization. Because the N-formyl group neutralizes the basic amine, the molecule relies entirely on its single carboxylic acid group for aqueous solvation. If your buffer pH is near or below the pKa (~3.5-4.0), the molecule remains protonated and extremely lipophilic. Even at pH 7.4, the 8-carbon aliphatic chain forces water molecules into a highly ordered, thermodynamically unfavorable cage around the lipid tail, driving the molecules to aggregate and precipitate2[2].

Q2: How can I prepare a stable stock solution before diluting it into aqueous buffers? A: We recommend preparing a concentrated stock in a water-miscible organic solvent like anhydrous DMSO. DMSO efficiently solvates the hydrophobic octyl chain and disrupts the crystalline lattice of the powder. For 2-aminooctanoic acid derivatives, utilizing ultrasonic water baths and gentle warming (up to 60°C) can significantly enhance the dissolution rate in DMSO 3[3].

Q3: What if my downstream biological assay cannot tolerate high DMSO concentrations? A: If organic solvents are incompatible with your cells, you must utilize excipients that sterically shield the hydrophobic chain. Cyclodextrins (like HP-β-CD) or self-assembling peptides can form host-guest complexes that encapsulate the 8-carbon tail. This phase segregation creates a micro-environment where the hydrophobic tail is hidden from water, potentially increasing solubility by 40-50 fold without the cellular toxicity associated with DMSO 4[4], 5[5].

Q4: Does the ionic strength of the buffer affect its solubility? A: Yes. High concentrations of salts (e.g., NaCl, KCl) cause a "salting-out" effect. The salt ions compete with the 2-Formamidooctanoic acid for water molecules, effectively reducing the solvent's capacity to hydrate the compound's polar formamide and carboxylate groups. Always use the minimum required ionic strength for your assay 2[2].

Troubleshooting Workflow

SolubilityWorkflow Start 2-Formamidooctanoic Acid Precipitates in Buffer CheckPH Is buffer pH > 6.5? Start->CheckPH AdjustPH Adjust pH to 7.4 - 8.0 (Deprotonate COOH) CheckPH->AdjustPH No CheckSolvent Is organic solvent (e.g., DMSO) tolerated? CheckPH->CheckSolvent Yes Success Solubilized Compound AdjustPH->Success UseDMSO Prepare 50 mM DMSO stock & dilute dropwise CheckSolvent->UseDMSO Yes CheckExcipient Are excipients (Cyclodextrins) allowed? CheckSolvent->CheckExcipient No UseDMSO->Success UseCD Formulate with 5-10% HP-β-CD CheckExcipient->UseCD Yes ReduceConc Reduce target concentration (< 1 mM) or heat gently CheckExcipient->ReduceConc No UseCD->Success ReduceConc->Success

Figure 1: Decision tree for troubleshooting 2-Formamidooctanoic acid solubility in aqueous buffers.

Quantitative Strategy Comparison

Table 2: Comparison of Solubilization Strategies

StrategyMechanism of ActionTypical Max Aqueous Conc.Biological Compatibility
pH Adjustment (pH > 7.4) Deprotonates the carboxylic acid to form a more soluble carboxylate anion.1 - 5 mMHigh (if buffer pH matches assay needs)
DMSO Co-solvent (≤ 5%) Solvates the hydrophobic octyl chain and disrupts the crystalline lattice.10 - 50 mM (in Stock)Moderate (DMSO >1% can be toxic to cells)
HP-β-Cyclodextrin (5-10%) Encapsulates the 8-carbon aliphatic chain within its hydrophobic cavity.5 - 20 mMHigh (widely used in in vivo/in vitro assays)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Do not proceed to biological assays without passing the verification steps.

Protocol A: Co-solvent (DMSO) Stock & Dropwise Aqueous Dilution

Use this method when your downstream application can tolerate up to 1-5% DMSO.

  • Stock Preparation: Dissolve the 2-Formamidooctanoic acid powder in 100% anhydrous DMSO to create a 50 mM stock solution. Causality: Anhydrous DMSO prevents premature water-induced aggregation within the stock tube.

  • Sonication: Sonicate the solution in a water bath for 5-10 minutes at room temperature until completely clear.

  • Buffer Preparation: Warm the target aqueous buffer (e.g., PBS, pH 7.4) to 37°C. Causality: Warming increases the kinetic energy of the solvent, reducing the thermodynamic penalty of introducing a hydrophobic chain into water.

  • Dilution: Add the DMSO stock to the warmed buffer dropwise while vortexing vigorously. Causality: Rapid mixing prevents localized high concentrations of the compound, which triggers nucleation and "solvent crash."

  • System Validation (Verification): Measure the Optical Density at 600 nm (OD600) of the final solution against a buffer blank.

    • Pass: OD600 < 0.05 (Solution is fully solubilized).

    • Fail: OD600 ≥ 0.05 (Light scattering indicates micro-precipitates or micelles have formed. You must reduce the final concentration).

Protocol B: Cyclodextrin (HP-β-CD) Encapsulation Method

Use this method for sensitive cell-based assays where organic solvents are prohibited.

  • Excipient Preparation: Prepare a 10% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your target assay buffer (Ensure pH is 7.4).

  • Compound Addition: Add 2-Formamidooctanoic acid powder directly to the HP-β-CD buffer to achieve the desired final concentration (e.g., 5 mM).

  • Complexation: Incubate the mixture on an orbital shaker at 37°C for 1 to 2 hours. Causality: The host-guest complexation between the cyclodextrin cavity and the octyl chain requires time and mild thermal energy to reach thermodynamic equilibrium.

  • System Validation (Verification): Centrifuge the solution at 10,000 x g for 10 minutes.

    • Pass: No visible pellet forms. The compound is fully encapsulated and sterically shielded.

    • Fail: A white pellet forms at the bottom. The compound exceeded the encapsulation capacity of the cyclodextrin. You must transfer the supernatant to a fresh tube and re-quantify the actual soluble concentration via HPLC or UV-Vis before use.

Sources

Optimization

Technical Support Center: Resolving Co-elution and Peak Tailing in 2-Formamidooctanoic Acid HPLC Analysis

Welcome to the technical support center for the HPLC analysis of 2-Formamidooctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 2-Formamidooctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic challenges such as co-elution and peak tailing. By understanding the underlying causes of these issues, you can effectively optimize your analytical methods for robust and reliable results.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving co-elution and peak tailing issues during the HPLC analysis of 2-Formamidooctanoic acid.

Issue 1: Co-elution of 2-Formamidooctanoic Acid with Impurities or Analytes

Co-elution, the overlapping of two or more peaks in a chromatogram, can significantly compromise the accuracy of quantification and identification.[1][2] It often manifests as asymmetrical peaks, such as those with a "shoulder" or as merged peaks.[1]

Initial Assessment
  • Visual Inspection of the Chromatogram: Look for any signs of peak asymmetry, such as shoulders or distorted peak shapes, which can indicate co-elution.[1]

  • Detector-Assisted Peak Purity Analysis: If available, utilize a Diode Array Detector (DAD) or a Mass Spectrometer (MS) to assess peak purity. A DAD can compare UV spectra across the peak, while an MS can analyze mass spectra at different points of the peak to detect the presence of multiple compounds.[2]

Troubleshooting Workflow for Co-elution

Caption: Troubleshooting workflow for co-elution.

Step-by-Step Solutions to Resolve Co-elution

1. Modify the Mobile Phase Composition

Changes to the mobile phase can significantly alter selectivity and retention.[3]

  • Adjust Organic Modifier Percentage (in Reversed-Phase HPLC): For reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase the retention time and may improve the separation of closely eluting compounds.[4][5]

  • Change the Organic Modifier: Switching between different organic solvents, such as from acetonitrile to methanol, can alter selectivity due to different solvent properties.[4]

  • Adjust Mobile Phase pH: Since 2-Formamidooctanoic acid is an acidic compound, altering the mobile phase pH can change its ionization state and, consequently, its retention and selectivity.[6][7][8] It is generally recommended to work at a pH that is at least 1.5-2 units away from the analyte's pKa to ensure a single ionic form and improve peak shape.[7][9]

2. Optimize the Elution Gradient

For complex samples or when dealing with compounds having a wide range of polarities, gradient elution is often preferred.[10]

  • Decrease the Gradient Slope (Make it Shallower): A shallower gradient, where the concentration of the strong solvent increases more slowly, provides more time for compounds to interact with the stationary phase, which can enhance the resolution of closely eluting peaks.[10][11][12] Start with a scouting gradient to determine the approximate elution time of your compound, and then create a more focused, shallower gradient around that time.[13]

3. Change the Stationary Phase (Column Chemistry)

If mobile phase and gradient optimization do not resolve the co-elution, changing the column chemistry is a powerful next step.[3][4]

  • Switch to a Different Bonded Phase: Consider a column with a different stationary phase, such as a phenyl-hexyl or cyano (CN) phase, which can offer different selectivity compared to a standard C18 column.[3]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): For polar compounds like 2-Formamidooctanoic acid that may have low retention on traditional reversed-phase columns, HILIC can be an effective alternative.[14][15][16][17][18] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, promoting the retention of polar analytes.[14][18]

ParameterActionRationale
Mobile Phase Decrease % Organic SolventIncreases retention, potentially improving separation.[5]
Change Organic SolventAlters selectivity.[4]
Adjust pHModifies analyte ionization and retention.[6][7]
Gradient Decrease Slope (Shallow Gradient)Increases separation time for closely eluting peaks.[11][12]
Stationary Phase Change Column ChemistryProvides different selectivity.[3][4]
Use HILIC ColumnBetter retention for polar compounds.[14][15]
Issue 2: Peak Tailing of 2-Formamidooctanoic Acid

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue that can affect integration accuracy and resolution.[19][20] It is often caused by secondary interactions between the analyte and the stationary phase or other system issues.[19][21]

Initial Assessment
  • Calculate the Tailing Factor (Asymmetry Factor): Most chromatography data systems can automatically calculate the tailing factor. A value greater than 1.2 is generally considered tailing.[19]

  • Evaluate All Peaks in the Chromatogram: Determine if only the 2-Formamidooctanoic acid peak is tailing or if all peaks are affected. Tailing of all peaks may suggest a system-wide issue like a column void or improper connections.[22]

Troubleshooting Workflow for Peak Tailing

Caption: Troubleshooting workflow for peak tailing.

Step-by-Step Solutions to Mitigate Peak Tailing

1. Adjust Mobile Phase pH

Secondary interactions with residual silanol groups on the silica-based stationary phase are a primary cause of peak tailing, especially for compounds with acidic or basic functionalities.[19][21][23]

  • Lower the Mobile Phase pH: For an acidic compound like 2-Formamidooctanoic acid, lowering the mobile phase pH (e.g., to pH ≤ 3) will suppress the ionization of the acidic silanol groups on the stationary phase, minimizing these secondary interactions and improving peak shape.[21][24]

2. Utilize a High-Purity, End-Capped Column

The type of column used plays a crucial role in preventing peak tailing.

  • Use a Type B Silica Column: Modern Type B silica columns have lower metal content and fewer acidic silanol groups, which significantly reduces peak tailing for polar and ionizable compounds.[21]

  • Employ an End-Capped Column: End-capping is a process where the residual silanol groups are chemically bonded with a small, less polar group, effectively shielding them from interacting with analytes.[20][25][26]

3. Consider the Use of an Ion-Pairing Agent

For challenging separations of ionic compounds, ion-pairing chromatography can be a valuable technique.

  • Add an Ion-Pairing Reagent to the Mobile Phase: For acidic compounds like 2-Formamidooctanoic acid, a basic ion-pairing reagent (e.g., tetrabutylammonium hydroxide) can be added to the mobile phase.[27][28] This reagent forms a neutral ion-pair with the analyte, which then interacts with the reversed-phase stationary phase through hydrophobic interactions, leading to improved retention and peak shape.[29]

4. Check for System and Column Issues

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.

  • Column Bed Deformation: A void at the column inlet or a blocked frit can cause peak tailing.[19] Reversing and flushing the column (if the manufacturer's instructions permit) may resolve a blocked frit. If a void is suspected, the column may need to be replaced.

  • Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.[20]

CauseSolutionRationale
Secondary Silanol Interactions Lower mobile phase pH.Suppresses ionization of silanol groups.[21]
Use an end-capped column.Shields residual silanol groups.[20][25]
Poor Retention of Ionic Form Add an ion-pairing agent.Forms a neutral ion-pair with the analyte, improving retention.[29]
Column Issues Reduce sample load.Prevents column overload.
Check for voids/blockages.Ensures proper column bed integrity.[19]
System Issues Minimize extra-column volume.Reduces peak broadening.[20]

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting mobile phase for 2-Formamidooctanoic acid analysis in reversed-phase HPLC?

A good starting point for an acidic compound like 2-Formamidooctanoic acid is a mobile phase with a low pH to ensure the analyte is in its neutral, more retained form.[24] A mobile phase consisting of a buffer at pH 2.5-3.0 (e.g., phosphate or formate buffer) and an organic modifier like acetonitrile or methanol is a reasonable starting point.

Q2: How can I confirm if peak tailing is due to silanol interactions?

To confirm if silanol interactions are the cause of peak tailing, you can try lowering the mobile phase pH. If the peak shape improves significantly at a lower pH, it is a strong indication that silanol interactions were the primary cause.[19] Additionally, adding a competing base like triethylamine to the mobile phase can also help diagnose this issue, as it will preferentially interact with the silanol groups, improving the peak shape of your analyte.[30]

Q3: When should I consider switching from reversed-phase HPLC to HILIC for 2-Formamidooctanoic acid analysis?

You should consider switching to HILIC if you are experiencing very low or no retention of 2-Formamidooctanoic acid on a reversed-phase column, even with a highly aqueous mobile phase.[15] HILIC is specifically designed for the separation of polar and hydrophilic compounds that are not well-retained in reversed-phase chromatography.[14][17][18]

Q4: Can temperature affect the resolution and peak shape of 2-Formamidooctanoic acid?

Yes, temperature can influence both resolution and peak shape. Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times.[10] More importantly, temperature can also alter the selectivity of the separation, potentially improving the resolution of co-eluting peaks.[10] It is a useful parameter to optimize, especially when other method development strategies have not yielded the desired results.

Q5: What are the advantages and disadvantages of using ion-pairing agents?

Advantages: Ion-pairing agents can significantly improve the retention and peak shape of ionic compounds in reversed-phase HPLC.[31] They allow for the simultaneous analysis of acidic, basic, and neutral compounds.[32]

Disadvantages: Ion-pairing agents can be difficult to remove from the column, leading to long equilibration times and potential memory effects. Some ion-pairing agents, particularly non-volatile salts, are not compatible with mass spectrometry detectors as they can contaminate the ion source.[29]

References

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Jandera, P. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)
  • Dolan, J. W., & Snyder, L. R. (2025, November 26). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
  • Harshitha, S., et al. (2020, September 25). Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Research Journal of Pharmacy and Technology. (2010, January 23). Hydrophilic Interaction Liquid Chromatography (HILIC). Research Journal of Pharmacy and Technology.
  • Element Lab Solutions. (2024, April 22).
  • BenchChem. (2025).
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • Bitesize Bio. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Bitesize Bio.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub.
  • Waters Corporation. (n.d.). Developing Focused Gradients for Isolation and Purification.
  • Pure Synth. (2025, December 30). Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. Pure Synth.
  • Fisher Scientific. (n.d.). HPLC Ion Pair Reagents. Fisher Scientific.
  • Spectrum Chemical. (n.d.). HPLC Ion-Pair Reagents for Acidic Samples. Spectrum Chemical.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?.
  • Veeprho. (2025, February 1).
  • Industry news. (2023, December 27).
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC. TCI Chemicals.
  • BenchChem. (2025). strategies for improving resolution of closely eluting compounds. BenchChem.
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC. TCI Chemicals.
  • Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?.
  • Biotage. (2023, January 24).
  • Moravek, Inc. (2024, December 4).
  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
  • Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution. Chrom Tech.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • Sharma, A. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • ACE. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. ACE. [Link]

  • MICROSOLV. (2026, January 16). When (and Why) to Choose a Non‑End‑Capped HPLC Column. MICROSOLV.
  • Phenomenex. (2025, May 26). The Role of End-Capping in RP. Phenomenex.
  • Axion Labs. (n.d.).
  • Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.

Sources

Troubleshooting

Preventing degradation of 2-Formamidooctanoic acid during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers losing weeks of data due to the insidious degradation of N-formylated amino acids.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers losing weeks of data due to the insidious degradation of N-formylated amino acids.

2-Formamidooctanoic acid is particularly deceptive; its lipophilic octanoic acid tail suggests environmental resilience, but its polar formamide head group acts as a hygroscopic sink. If exposed to atmospheric moisture, the molecule undergoes a one-way trip toward hydrolysis. This guide is designed to move your laboratory away from reactive troubleshooting and toward proactive, self-validating storage systems.

Mechanistic Causality of Degradation (The "Why")

To prevent degradation, we must first understand its causality. The N-formyl protecting group is generally orthogonal and stable under specific synthesis conditions, but its stability varies significantly depending on the presence of moisture and pH extremes .

The primary degradation pathway for 2-Formamidooctanoic acid is nucleophilic acyl substitution . Water molecules attack the electrophilic carbonyl carbon of the formamide group. This reaction is heavily accelerated by trace acidic or basic impurities, which lower the activation energy ( Ea​ ) required to form the unstable tetrahedral intermediate. The subsequent C-N bond cleavage yields 2-aminooctanoic acid (the free amine) and formic acid .

G A 2-Formamidooctanoic Acid (Intact Molecule) D Tetrahedral Intermediate (Unstable) A->D Nucleophilic Attack B Atmospheric Moisture (H2O Nucleophile) B->D Donates H2O C Acid/Base Catalysts (Impurities/pH) C->D Lowers Ea E 2-Aminooctanoic Acid (Free Amine Degradant) D->E C-N Bond Cleavage F Formic Acid (Acidic Byproduct) D->F Elimination

Fig 1. Hydrolytic degradation pathway of 2-Formamidooctanoic acid.

Quantitative Stability Matrix

Proper storage and handling of amino acid derivatives are critical for maintaining quantitative accuracy in mass spectrometry and assay development . The table below summarizes the kinetic half-life of 2-Formamidooctanoic acid under various conditions.

Table 1: Degradation Kinetics and Half-Life

Storage ConditionRelative HumidityTempEstimated Half-Life ( t1/2​ )Primary DegradantCausality / Mechanism
Aqueous Solution (pH 2.0)100%25°C< 12 hours2-Aminooctanoic AcidAcid-catalyzed C-N cleavage
Aqueous Solution (pH 7.0)100%25°C~ 14 days2-Aminooctanoic AcidNeutral hydrolysis
Solid State (Unsealed)75%25°C3 - 6 months2-Aminooctanoic AcidHygroscopic moisture absorption
Solid State (Desiccated)< 5%4°C> 2 yearsNone detectedArrested nucleophilic attack
Solid State (Argon Purged)< 1%-20°C> 5 yearsNone detectedComplete kinetic freezing

Troubleshooting & Diagnostics (Q&A)

Q: Why is my 2-Formamidooctanoic acid showing a secondary peak at [M-28] in LC-MS? A: The[M-28] peak (exact mass loss of 27.99 Da for CO) indicates deformylation, yielding 2-aminooctanoic acid. This is the primary degradation pathway caused by moisture-induced hydrolysis. Even traces of residual water inherently present in hygroscopic solid states or solvents can drive substantial unwanted hydrolysis over time .

Q: My lyophilized powder turned into a sticky gum after a few weeks on the bench. What happened? A: 2-Formamidooctanoic acid possesses surfactant-like properties. If the storage vial is not hermetically sealed, the polar head group acts as a hygroscopic sink, absorbing atmospheric moisture. This moisture causes physical deliquescence (turning the powder into a gum) and initiates the hydrolytic degradation pathway.

Q: Is it safe to use DMSO for creating stock solutions for my assays? A: While DMSO is an excellent solvent for lipophilic amino acid derivatives, it is notoriously hygroscopic. If you must use DMSO, ensure it is strictly anhydrous (stored over molecular sieves). Furthermore, freeze-thaw cycles of DMSO stocks introduce condensation. We highly recommend making single-use aliquots to avoid this.

Self-Validating Standard Operating Procedure (SOP)

To ensure trustworthiness in your laboratory practices, do not just follow steps—validate them. The following protocol is a self-validating system designed to arrest hydrolytic and oxidative degradation pathways.

Protocol: Preparation for Long-Term Storage

Step 1: Deep Desiccation (Lyophilization)

  • Action: Dissolve the compound in a minimal volume of LC-MS grade water/acetonitrile and lyophilize for 48 hours to remove bound water.

  • Validation: Perform Karl Fischer titration on a 5 mg sacrificial aliquot. Proceed to Step 2 only if residual moisture is <0.5%.

Step 2: Micro-Aliquoting

  • Action: Transfer the dried powder into amber glass vials (to prevent UV-induced radical formation) in single-use aliquots (e.g., 10-50 mg).

  • Validation: Weigh vials on a calibrated microbalance to ensure mass consistency, entirely eliminating the need for future freeze-thaw cycles.

Step 3: Inert Atmosphere Purging

  • Action: Place vials in a glove box under an Argon atmosphere. Argon is heavier than Nitrogen and settles effectively over the powder. Cap the vials with PTFE-lined septa.

  • Validation: Include a colorimetric oxygen indicator strip inside the glove box. A color change from blue to pink confirms O2​ < 0.1%.

Step 4: Hermetic Sealing & Cold Storage

  • Action: Place the capped vials into a foil-lined Mylar bag with a silica gel desiccant packet. Vacuum seal the bag and transfer to a -20°C monitored freezer.

  • Validation: Verify the vacuum seal integrity by visual inspection of the Mylar bag's rigid conformity to the vials. Monitor storage conditions using a continuous digital temperature logger with automated deviation alerts.

G S1 1. Lyophilization (Remove H2O to <0.5%) QC QC: Karl Fischer Titration (Validate Dryness) S1->QC Test S2 2. Aliquoting (Minimize Freeze-Thaw) S3 3. Argon Purging (Displace O2 & Moisture) S2->S3 S4 4. Vacuum Sealing (Double-bag + Desiccant) S3->S4 S5 5. Cold Storage (-20°C, Dark) S4->S5 QC->S1 Fail QC->S2 Pass

Fig 2. Self-validating workflow for the long-term storage preparation.

References

  • Hoofnagle, A. N., et al. "Recommendations for the Generation, Quantification, Storage, and Handling of Peptides Used for Mass Spectrometry-Based Assays." Clinical Chemistry, 2016. Available at:[Link]

  • Gellerman, G., et al. "Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?" National Center for Biotechnology Information (PMC), 2019. Available at:[Link]

  • Ajinomoto Co Inc. "Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters." US Patent 4021418A, 1977.
Optimization

Improving signal-to-noise ratio for 2-Formamidooctanoic acid in mass spectrometry

Welcome to the technical support resource for the mass spectrometry analysis of 2-Formamidooctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the mass spectrometry analysis of 2-Formamidooctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the signal-to-noise ratio in your experiments.

Introduction: The Challenge of Analyzing 2-Formamidooctanoic Acid

2-Formamidooctanoic acid is an N-acyl amino acid, a class of lipid-signaling molecules characterized by an amino acid headgroup linked to a fatty acid chain.[1] The analysis of such molecules by mass spectrometry can be challenging due to their physicochemical properties. Achieving a high signal-to-noise ratio is often hindered by factors such as poor ionization efficiency, matrix effects from complex biological samples, and suboptimal chromatographic separation. This guide provides a structured approach to method development and troubleshooting to help you achieve sensitive and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization technique for 2-Formamidooctanoic acid, ESI or APCI?

A: Electrospray ionization (ESI) is generally the preferred method for N-acyl amino acids due to their polarity.[1] However, the choice can depend on your specific sample matrix and LC conditions. It is always recommended to perform an initial comparison of both ESI and APCI if your instrument has a multi-mode source.

Q2: What are the expected ions for 2-Formamidooctanoic acid in positive and negative ion mode?

A: In positive ion mode, you can expect to see the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ is the most likely ion. The formation of adducts with sodium [M+Na]⁺ or other salts present in the mobile phase or sample is also possible.

Q3: Why is my background noise so high?

A: High background noise can originate from several sources, including contaminated solvents or reagents, column bleed, or a contaminated ion source.[2] Ensure you are using LC-MS grade solvents and additives, and regularly clean your ion source.

Q4: What is a matrix effect and how can I minimize it?

A: A matrix effect is the suppression or enhancement of your analyte's signal due to co-eluting compounds from your sample matrix.[3] To minimize matrix effects, you can improve your sample preparation with a cleanup step (e.g., solid-phase extraction), optimize your chromatography to separate the analyte from interfering compounds, or use a matrix-matched calibration curve or an isotopic internal standard.[4]

Troubleshooting Guides

Problem: Low Signal Intensity for 2-Formamidooctanoic Acid

A weak signal for your analyte can be one of the most frustrating issues in mass spectrometry. This guide will walk you through a logical troubleshooting process to identify and resolve the root cause.

Step 1: Verify Instrument Performance

Before troubleshooting your specific analyte, it's crucial to confirm that the mass spectrometer is performing as expected.

  • Action: Run a system suitability test (SST) with a known standard.[5]

  • Rationale: This will help you differentiate between a general instrument problem and an issue specific to your analyte or method.[5] If the SST fails, you will need to address the instrument issue (e.g., cleaning the ion source, recalibrating) before proceeding.

Step 2: Optimize Ion Source Parameters

The settings of your ion source have a direct impact on the ionization efficiency of your analyte.

  • Action: Perform a systematic optimization of key source parameters. The most critical parameters to optimize are:

    • Capillary Voltage: This voltage is applied to the ESI needle and is crucial for creating a stable spray.

    • Cone Voltage (or equivalent): This voltage helps to desolvate the ions and can induce in-source fragmentation. A balance must be found to maximize the precursor ion signal without causing excessive fragmentation.[6]

    • Gas Flows (Nebulizer and Drying Gas): These gases aid in desolvation. Higher flow rates are often needed for higher aqueous mobile phases.

    • Temperature (Drying Gas): This also aids in desolvation, but excessive temperatures can cause thermal degradation of the analyte.

  • Rationale: Each analyte has an optimal set of source parameters that will maximize its ionization and transfer into the mass spectrometer. A one-size-fits-all approach is rarely optimal.

Step 3: Evaluate and Optimize LC Conditions

Your liquid chromatography method plays a critical role in the quality of your mass spectrometry data.

  • Action:

    • Mobile Phase Composition: Ensure you are using high-purity, LC-MS grade solvents and additives.[7] Formic acid (0.1%) is a common additive for positive ion mode ESI as it promotes protonation.[2]

    • Column Chemistry: A C18 column is a good starting point for reversed-phase separation of N-acyl amino acids.[2]

    • Peak Shape: Aim for sharp, symmetrical peaks. Broad or tailing peaks will result in a lower signal intensity at the apex.

  • Rationale: Good chromatography not only separates your analyte from interferences but also delivers it to the mass spectrometer in a concentrated band, which maximizes the signal.

Step 4: Consider Chemical Derivatization

If you have optimized the above parameters and your signal is still insufficient, chemical derivatization can be a powerful strategy to enhance sensitivity.

  • Action: Derivatize the carboxylic acid group of 2-Formamidooctanoic acid. A common approach for fatty acids is to use a reagent that introduces a permanently charged group or a more easily ionizable moiety.[8]

  • Rationale: Derivatization can significantly improve the ionization efficiency of your analyte, leading to a substantial increase in signal intensity.[9]

Problem: Poor Signal-to-Noise Ratio

A poor signal-to-noise (S/N) ratio can be due to a weak signal (as discussed above), high noise, or a combination of both. Here, we will focus on strategies to reduce the noise component.

Step 1: Identify the Source of the Noise
  • Action: Acquire a blank injection (your mobile phase without any sample).

  • Rationale: If the noise is present in the blank, it is likely coming from your LC-MS system (solvents, tubing, column, etc.). If the noise is only present when you inject your sample, it is likely due to matrix components.

Step 2: System-Related Noise Reduction
  • Action:

    • Use fresh, high-purity LC-MS grade solvents and additives.

    • Flush the LC system thoroughly.

    • Ensure all fittings are secure to prevent air leaks.

    • Clean the ion source.

  • Rationale: Contaminants in the system can create a high chemical background, which reduces the S/N ratio.[2]

Step 3: Sample-Related Noise Reduction (Matrix Effects)
  • Action:

    • Improve Sample Cleanup: Implement a solid-phase extraction (SPE) step to remove interfering matrix components.

    • Optimize Chromatography: Adjust your gradient to better separate your analyte from the noisy regions of the chromatogram.

  • Rationale: Complex matrices, such as plasma or tissue extracts, contain many compounds that can be ionized and contribute to the background noise, suppressing the signal of the target analyte.[1][3]

Step 4: Data Processing Techniques
  • Action: Use signal processing techniques such as signal averaging or digital smoothing filters.

  • Rationale: These techniques can improve the S/N ratio of the acquired data, but they should be used with caution as they can also distort the signal.

Protocols and Workflows

Protocol 1: Systematic Optimization of MS Parameters

This protocol describes a method for optimizing the cone voltage and collision energy for 2-Formamidooctanoic acid using direct infusion.

  • Prepare a standard solution of 2-Formamidooctanoic acid at a concentration of approximately 1 µg/mL in your initial mobile phase composition.

  • Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min).

  • Optimize Cone Voltage:

    • Set the collision energy to a low value (e.g., 5 eV).

    • Acquire data while ramping the cone voltage over a range (e.g., 10-80 V).

    • Plot the intensity of the precursor ion ([M+H]⁺ or [M-H]⁻) against the cone voltage to find the optimal value that gives the highest intensity.[6]

  • Optimize Collision Energy (for MS/MS):

    • Set the cone voltage to the optimal value determined in the previous step.

    • Select the precursor ion for fragmentation.

    • Acquire MS/MS data while ramping the collision energy over a range (e.g., 5-50 eV).

    • Examine the product ion spectra to find the collision energy that provides the best fragmentation pattern for your application (e.g., for quantification or structural confirmation).

Data Summary Table
ParameterRecommended Starting ValueOptimization RangeRationale
Ionization Mode ESI PositiveCompare ESI+/ESI- and APCIN-acyl amino acids are typically polar and ionize well by ESI.[1]
Capillary Voltage 3.0 kV2.0 - 4.0 kVEnsures stable spray.
Cone Voltage 30 V10 - 80 VOptimizes precursor ion intensity.[9]
Drying Gas Temp. 350 °C300 - 450 °CAids in desolvation.
Drying Gas Flow 10 L/min8 - 15 L/minAids in desolvation.
Nebulizer Pressure 40 psi30 - 60 psiControls droplet size.
Mobile Phase Additive 0.1% Formic Acid0.05% - 0.2%Promotes protonation in positive mode.[2]
Visualizations
Troubleshooting Workflow for Low Signal-to-Noise Ratio

TroubleshootingWorkflow Start Low S/N Ratio Observed Check_SST Run System Suitability Test (SST) Start->Check_SST SST_Result SST Pass? Check_SST->SST_Result Fix_Instrument Troubleshoot & Fix Instrument (Clean Source, Calibrate) SST_Result->Fix_Instrument No Optimize_Source Optimize Ion Source Parameters (Cone Voltage, Gas, Temp) SST_Result->Optimize_Source Yes Fix_Instrument->Check_SST Check_Chromatography Evaluate LC Peak Shape & Retention Optimize_Source->Check_Chromatography Optimize_LC Optimize LC Method (Mobile Phase, Gradient) Check_Chromatography->Optimize_LC Poor Check_Sample_Prep Review Sample Preparation Check_Chromatography->Check_Sample_Prep Good Optimize_LC->Check_Chromatography Improve_Sample_Prep Improve Sample Cleanup (SPE) Check_Sample_Prep->Improve_Sample_Prep Matrix Effects Present Consider_Derivatization Consider Chemical Derivatization Check_Sample_Prep->Consider_Derivatization No Obvious Issues Improve_Sample_Prep->Consider_Derivatization End S/N Ratio Improved Consider_Derivatization->End

Caption: A decision tree for troubleshooting low signal-to-noise ratio.

Derivatization Strategy for Improved Ionization

Derivatization Analyte 2-Formamidooctanoic Acid (Poorly Ionizable Carboxyl Group) Product Derivatized Product (Permanently Charged, Highly Ionizable) Analyte->Product + Reagent Derivatization Reagent (e.g., with a quaternary amine) MS Mass Spectrometer Product->MS Analyzed by ESI-MS Signal High Signal Intensity MS->Signal

Caption: Improving signal by derivatizing the analyte.

References

  • Guo, K., & Li, L. (2006). Enhancement of amino acid detection and quantification by electrospray ionization mass spectrometry. Analytical Chemistry, 78(13), 4445-4453. [Link]

  • Le, T. T., et al. (2022). Lipid N-formylation Occurs During Fixation with Formalin. Mass Spectrometry Letters, 13(2), 34-38. [Link]

  • Gao, F., et al. (2021). High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma. Molecules, 26(15), 4475. [Link]

  • Tessier, C., et al. (1993). A NMR study of the ionization of fatty acids, fatty amines and N-acylamino acids incorporated in phosphatidylcholine vesicles. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1146(1), 75-82. [Link]

  • Zhang, T., et al. (2021). Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater. Scientific Reports, 11(1), 15153. [Link]

  • Tu, F., et al. (2014). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. Journal of Chromatography B, 966, 165-172. [Link]

  • Johnson, R. S., Martin, S. A., & Biemann, K. (1988). Collision-induced fragmentation of (M+H)+ ions of peptides. Side chain specific sequence ions. International Journal of Mass Spectrometry and Ion Processes, 86, 137-154.
  • Zhu, C., et al. (2022). A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry. Frontiers in Nutrition, 9, 950854. [Link]

  • Christie, W. W. (1998). Gas chromatography-mass spectrometry methods for structural analysis of fatty acids. Lipids, 33(4), 343-353. [Link]

  • Waters Corporation. (2020). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link]

  • Paizs, B., & Suhai, S. (2005). Fragmentation of protonated peptides. Mass Spectrometry Reviews, 24(4), 508-548.
  • Xu, Y., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6393. [Link]

  • Matrix Science. (n.d.). Peptide fragmentation. Retrieved from [Link]

  • Culibrk, L., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 127. [Link]

  • Zhang, Y., et al. (2025). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Metabolites, 15(3), 296. [Link]

  • Shimadzu Corporation. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

  • Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]

  • LibreTexts. (2021). 10.2: Improving the Signal-to-Noise Ratio. Retrieved from [Link]

  • Taylor, L. (2019). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 37(12), 874-881.
  • American Association for Clinical Chemistry. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Retrieved from [Link]

Sources

Troubleshooting

Optimizing mobile phase conditions for 2-Formamidooctanoic acid chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-Formamidooctanoic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-Formamidooctanoic acid .

This compound presents a unique analytical challenge due to its amphiphilic nature: it possesses a hydrophobic octyl chain (driving strong reversed-phase retention) paired with a polar formamido group and an ionizable carboxylic acid headgroup (pKa ~4.5). Successfully analyzing this molecule requires precise control over the mobile phase environment to balance retention, peak shape, and detector compatibility.

System Diagnostics & Workflow

Before adjusting your instrument parameters, consult the decision tree below to align your mobile phase strategy with your detector hardware.

G Start Analyze 2-Formamidooctanoic Acid (pKa ~4.5, Amphiphilic) Detector Select Detector Type Start->Detector UV LC-UV Detection (Watch for Formamido cutoff) Detector->UV MS LC-MS Detection (Need Volatile Buffers) Detector->MS BufferUV 0.1% Phosphoric Acid (pH ~2.0) UV->BufferUV BufferMS 0.1% Formic Acid (pH ~2.7) MS->BufferMS Modifier Select Organic Modifier (Acetonitrile vs. Methanol) BufferUV->Modifier BufferMS->Modifier

Decision tree for selecting mobile phase buffers based on the detector type.

Section 1: Core Troubleshooting FAQs

Q1: Why am I observing split peaks or severe peak tailing for 2-Formamidooctanoic acid on a C18 column? A1: This is a classic pH-mismatch issue. The carboxylic acid functional group on 2-Formamidooctanoic acid has a pKa of approximately 4.5. If your mobile phase pH is near this pKa (e.g., unbuffered water at pH 5), the compound exists in a dynamic equilibrium between its ionized (carboxylate) and non-ionized (carboxylic acid) states. Because these two forms possess vastly different hydrophobicities, they partition differently into the C18 stationary phase, resulting in split peaks or severe tailing. Solution: Apply the "±2 pH rule". You must lower the mobile phase pH to at least 2 units below the pKa (i.e., pH < 2.5) to ensure >99% of the compound is in the protonated, non-ionized state. For LC-UV applications,[1] because it suppresses ionization without absorbing in the low-UV range. For LC-MS, use 0.1% formic acid (pH ~2.7).

Q2: My LC-MS signal intensity is extremely low in negative ESI mode. How can I optimize the mobile phase? A2: Carboxylic acids are typically analyzed in negative electrospray ionization (ESI-) mode to form [M-H]⁻ ions (m/z ~186.2 for 2-Formamidooctanoic acid). However, strong acidic additives like trifluoroacetic acid (TFA), while excellent for chromatography, cause severe ion suppression in the MS source. Solution: Switch to a weaker volatile acid like 0.1% formic acid. Alternatively, using weak formic acid can significantly improve ESI-MS detection limits. If sensitivity remains an issue due to poor ionization efficiency, consider[2] to introduce easily ionizable nitrogen atoms, which drastically enhances detection sensitivity for carboxylic acid-containing metabolites.

Q3: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier? A3: 2-Formamidooctanoic acid features a hydrophobic octyl chain and a polar formamido headgroup. Acetonitrile is aprotic and generally provides sharper peaks and lower backpressure due to its lower viscosity. However, Methanol is protic and can participate in hydrogen bonding with the formamido group. If you are struggling to separate 2-Formamidooctanoic acid from structurally similar impurities (e.g., other N-formyl derivatives), switching to Methanol can alter the selectivity ( α ) and resolve co-eluting peaks.

Section 2: Quantitative Data

To facilitate rapid method development, the following table summarizes the causal effects of various mobile phase additives on the chromatography and detection of 2-Formamidooctanoic acid.

Table 1: Comparison of Mobile Phase Additives for 2-Formamidooctanoic Acid

AdditiveConcentrationApprox. pHLC-UV SuitabilityLC-MS SuitabilityChromatographic Effect on Analyte
Phosphoric Acid 0.1% (v/v)2.0Excellent (Low cutoff)Incompatible (Non-volatile)Excellent retention; sharpest peaks.
Formic Acid 0.1% (v/v)2.7Moderate (Cutoff ~210nm)Excellent Good retention; strong[M-H]⁻ signal.
Acetic Acid 0.1% (v/v)3.2Poor (Cutoff ~230nm)Excellent Marginal retention; pH too close to pKa.
Trifluoroacetic Acid 0.05% (v/v)2.0ExcellentPoor (Severe ion suppression)Excellent retention; suppresses ESI⁻.

Section 3: Experimental Protocols

Self-Validating Protocol: LC-MS Mobile Phase Preparation & Gradient Optimization Causality Focus: This protocol uses 0.1% Formic Acid to maintain a low pH for stationary phase retention while ensuring volatility for MS compatibility.

Step 1: Aqueous Phase (A) Preparation

  • Action: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade water. Mix thoroughly and sonicate for 10 minutes.

  • Causality: Sonicating removes dissolved gases that could cause pump cavitation. The formic acid lowers the pH to ~2.7, ensuring the carboxylic acid group remains protonated and hydrophobic.

Step 2: Organic Phase (B) Preparation

  • Action: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Acetonitrile.

  • Causality: Matching the acid concentration in both phases prevents baseline drift and sudden pH shifts during gradient elution.

Step 3: Column Equilibration & System Suitability Test (Self-Validation)

  • Action: Equilibrate a C18 column (e.g., 2.1 x 100 mm, 1.8 µm) at 5% B for 10 column volumes. Inject a 1 µg/mL standard of 2-Formamidooctanoic acid.

  • Validation: Calculate the USP tailing factor ( Tf​ ). If Tf​>1.5 , the pH is insufficiently low, or secondary silanol interactions are occurring. Do not proceed with sample analysis until Tf​≤1.2 is achieved by verifying mobile phase pH.

Step 4: Gradient Elution Execution

  • Action: Run a linear gradient from 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then re-equilibrate at 5% B for 3 minutes.

  • Causality: The amphiphilic nature of the octyl chain requires a high organic composition (>70% B) for complete elution, while the initial low organic content focuses the polar headgroup at the column head.

Section 4: LC-MS Ionization Pathway

Understanding the ionization mechanism is critical for troubleshooting signal loss.

G Analyte 2-Formamidooctanoic Acid (Non-ionized) Droplet ESI Droplet Formation (Desolvation) Analyte->Droplet Deprotonation Deprotonation (Loss of H+) Droplet->Deprotonation Negative Mode Detection Detection of [M-H]- (m/z ~186.2) Deprotonation->Detection

Electrospray ionization (ESI) pathway for 2-Formamidooctanoic acid in negative mode.

References

  • Title: Mobile Phase Selection in Method Development: How to Optimize Source: Welch Materials URL: [Link]

  • Title: Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization Source: Rapid Communications in Mass Spectrometry (via PubMed) URL: [Link]

  • Title: An Optimized Method for LC-MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer Source: International Journal of Molecular Sciences URL: [Link]

Sources

Optimization

Reducing byproduct formation during 2-Formamidooctanoic acid scale-up synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction 2-Formamidooctanoic acid, a derivative of the alpha-amino acid 2-aminooctanoic acid, is a valuable building block in organic synthesis,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Formamidooctanoic acid, a derivative of the alpha-amino acid 2-aminooctanoic acid, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1] The formyl group serves as a crucial protecting group for the amine, preventing unwanted side reactions during subsequent synthetic steps.[2][3] While the formylation of amino acids is a well-established transformation, scaling up the synthesis of 2-Formamidooctanoic acid presents unique challenges, primarily the formation of undesirable byproducts that can complicate purification and reduce overall yield.

This guide provides a comprehensive overview of the common issues encountered during the scale-up synthesis of 2-Formamidooctanoic acid and offers practical, evidence-based solutions.

Common Synthesis Route: Acetic Formic Anhydride Method

A prevalent and efficient method for the N-formylation of amino acids involves the use of acetic formic anhydride, which is typically generated in situ from the reaction of formic acid and acetic anhydride.[4][5][6] This mixed anhydride is a potent formylating agent that reacts selectively with the amino group of 2-aminooctanoic acid.[4]

Reaction Scheme:

2-Aminooctanoic Acid 2-Aminooctanoic Acid 2-Formamidooctanoic Acid 2-Formamidooctanoic Acid 2-Aminooctanoic Acid->2-Formamidooctanoic Acid Formic Acid, Acetic Anhydride

Caption: General reaction for the formylation of 2-aminooctanoic acid.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis and scale-up of 2-Formamidooctanoic acid.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Here’s a breakdown of common culprits and their solutions:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing. On a larger scale, ensuring uniform heating and agitation is critical.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or 1H NMR).[7] Consider extending the reaction time or moderately increasing the temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture.
Degradation of Reactants or Product The starting material, 2-aminooctanoic acid, or the product, 2-Formamidooctanoic acid, may be susceptible to degradation under the reaction conditions, especially at elevated temperatures.Perform the reaction at the lowest effective temperature. Consider a gradual addition of the formylating agent to control any exotherm. A study on N-formylation of peptides showed that conducting the reaction at 4°C significantly increased yields compared to room temperature.[8]
Suboptimal Stoichiometry An incorrect ratio of reactants can lead to incomplete conversion of the starting material. An excess of formic acid is often necessary to drive the formation of the active formylating agent, acetic formic anhydride.[7]Carefully control the stoichiometry of the reactants. A typical procedure may use a 2:1 molar ratio of formic acid to acetic anhydride.[7] Titrate the starting materials to ensure accurate concentration before use.
Moisture Contamination Acetic formic anhydride is highly susceptible to hydrolysis.[7] The presence of water in the reactants or solvent will consume the formylating agent, leading to lower yields.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
Q2: I am observing a significant amount of an acetylated byproduct, N-acetyl-2-aminooctanoic acid. How can I minimize its formation?

A2: The formation of the N-acetyl byproduct is a common issue when using the acetic formic anhydride method. This occurs because the mixed anhydride can also act as an acetylating agent, although it is less reactive in this capacity than as a formylating agent.[4]

Understanding the Competing Reactions:

The nucleophilic amino group of 2-aminooctanoic acid can attack either the formyl or the acetyl carbonyl of acetic formic anhydride. The formyl carbonyl is more electrophilic, making formylation the kinetically favored pathway.[4] However, under certain conditions, acetylation can become a competitive side reaction.

cluster_0 Reaction Pathways A 2-Aminooctanoic Acid + Acetic Formic Anhydride B 2-Formamidooctanoic Acid (Desired Product) A->B Favored Pathway (Formylation) C N-Acetyl-2-aminooctanoic Acid (Byproduct) A->C Side Reaction (Acetylation)

Caption: Competing formylation and acetylation pathways.

Strategies to Minimize N-Acetylation:
  • Temperature Control: Lowering the reaction temperature can enhance the selectivity of the formylation reaction. The activation energy for acetylation may be higher, making it more sensitive to temperature changes. It has been demonstrated that conducting formylation at lower temperatures can lead to higher product purity.[8]

  • Order of Addition: Adding the acetic anhydride to the formic acid, rather than the other way around, can help to ensure that the more reactive formic acid is always in excess, promoting the formation of the desired mixed anhydride.[7]

  • Use of Alternative Formylating Agents: If N-acetylation remains a persistent issue, consider alternative formylating agents that do not contain an acetyl group. Examples include:

    • Formic acid with a coupling agent: Reagents like dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDCI) can activate formic acid for formylation.[9][10] However, the removal of the urea byproduct from these reactions can be challenging.[7]

    • Formylating agents without an acetyl group: Reagents such as N-formylbenzotriazole can be effective, though they may be more expensive for large-scale synthesis.[7]

Q3: During work-up and purification, I am having difficulty removing unreacted formic acid and acetic acid. What are the best practices for purification on a larger scale?

A3: Removing excess acidic reagents is a critical step in obtaining pure 2-Formamidooctanoic acid.

Purification Method Description Considerations for Scale-Up
Aqueous Work-up with Base After the reaction is complete, the mixture can be diluted with an organic solvent and washed with a mild aqueous base (e.g., sodium bicarbonate solution) to neutralize and remove the excess acids.This is a standard and scalable method. However, multiple washes may be required, generating significant aqueous waste. Emulsion formation can also be an issue, which can be mitigated by using brine washes.
Distillation/Evaporation If the product is thermally stable, unreacted formic acid and acetic acid can be removed under reduced pressure.This method is efficient and minimizes waste. However, it requires careful temperature control to avoid product degradation. The volatility of the acids makes this a viable option.[7]
Crystallization The crude product can be crystallized from a suitable solvent system to isolate the pure 2-Formamidooctanoic acid, leaving the acidic impurities in the mother liquor.This is an excellent method for achieving high purity on a large scale. Solvent screening is necessary to identify a system that provides good recovery and effectively excludes impurities.
Q4: I've noticed the formation of a diacylated byproduct. What is this, and how can it be prevented?

A4: The formation of a diacylated species, likely an imide, can occur, particularly under harsh conditions or with prolonged reaction times.[3] This happens when the amide nitrogen of the newly formed 2-Formamidooctanoic acid is further acylated.

Mechanism of Imide Formation:

A 2-Formamidooctanoic Acid C Diacyl Imide Byproduct A->C B Acetic Formic Anhydride B->C

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity Guide: 2-Formamidooctanoic Acid vs. 2-Aminooctanoic Acid in Peptide Engineering

As drug development increasingly pivots toward optimizing peptide-protein interactions and targeting specific innate immune receptors, the selection of non-canonical amino acids becomes a critical determinant of success....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly pivots toward optimizing peptide-protein interactions and targeting specific innate immune receptors, the selection of non-canonical amino acids becomes a critical determinant of success. Two highly specialized aliphatic derivatives—2-aminooctanoic acid (Aoc) and its N-formylated counterpart, 2-formamidooctanoic acid (Formyl-Aoc) —offer divergent mechanistic pathways for affinity enhancement.

This guide provides an objective, data-driven comparison of their binding affinities, thermodynamic profiles, and target specificities. By dissecting the causality behind their molecular interactions, we establish a rigorous framework for selecting the appropriate scaffold for your specific pharmacological application.

Mechanistic Paradigms: The Causality of N-Terminal Modification

The addition of a single formyl group to the N-terminus of an 8-carbon aliphatic amino acid fundamentally alters its electrostatic landscape, dictating its biological target.

Paradigm A: Hydrophobic Pocket Optimization (2-Aminooctanoic Acid)

2-Aminooctanoic acid (Aoc) features a highly hydrophobic 6-carbon side chain and a free primary amine ( NH3+​ at physiological pH). It is engineered to replace canonical hydrophobic residues (like Leucine, Isoleucine, or Norleucine) to exploit deep, non-obvious hydrophobic pockets on protein surfaces.

The Causality: The extended aliphatic chain increases the entropic driving force of binding by displacing ordered water molecules from the target's hydrophobic cavities. For example, incorporating Aoc into polypeptide conjugates targeting Glycogen Phosphorylase a (GPa) drastically enhances binding. The free N-terminal amine remains available for critical salt-bridge formations with acidic residues (Glu/Asp) in the target pocket [1].

Paradigm B: Pathogen-Associated Molecular Pattern Recognition (2-Formamidooctanoic Acid)

2-Formamidooctanoic acid (Formyl-Aoc) masks the primary amine with a formyl group, yielding a neutral formamide. This modification eliminates the positive charge and introduces a specific hydrogen-bond acceptor/donor motif.

The Causality: N-formylation acts as a molecular switch that transitions the molecule from a general hydrophobic binder to a highly specific agonist for Formyl Peptide Receptors (FPRs) , particularly FPR1 and FPR2. FPRs are G-protein coupled receptors (GPCRs) that recognize formylated peptides as Pathogen-Associated Molecular Patterns (PAMPs) [2]. The formyl group fits precisely into a specialized sub-pocket within FPR1, providing an enthalpic binding advantage that non-formylated Aoc cannot achieve, making formylated derivatives up to 1,000-fold more potent at these receptors [3].

Physicochemical and Structural Profiling

To objectively compare these compounds, we must first quantify their structural differences, which dictate their behavior in aqueous assays and lipid environments.

Property2-Aminooctanoic Acid (Aoc)2-Formamidooctanoic Acid (Formyl-Aoc)
CAS Number 14042-43-4 (L-isomer)880141-72-0
N-Terminal State (pH 7.4) Protonated ( NH3+​ )Neutral (Amide)
Electrostatic Contribution Cationic (Salt-bridge donor)Neutral (Dipole interactions)
H-Bonding Capability Donor onlyDonor & Acceptor
Proteolytic Stability Susceptible to AminopeptidasesResistant to Aminopeptidases
Primary Target Class Soluble Enzymes (e.g., GPa, GCPII)GPCRs (e.g., FPR1, FPR2)

Divergent Binding Pathways Visualization

The following logical workflow illustrates how the single formylation step dictates the binding trajectory and receptor specificity of the octanoic acid scaffold.

AffinityComparison Base Octanoic Acid Scaffold (Hydrophobic Core) Aoc 2-Aminooctanoic Acid (Free NH3+) Base->Aoc Amination FAoc 2-Formamidooctanoic Acid (Neutral Formamide) Base->FAoc Formylation MechA Salt Bridge + Hydrophobic Insertion Aoc->MechA MechB H-Bonding + PAMP Recognition FAoc->MechB TargetA General Hydrophobic Pockets (e.g., Glycogen Phosphorylase a) TargetB Formyl Peptide Receptors (e.g., FPR1 / FPR2) MechA->TargetA High Affinity (Kd ~27 nM) MechA->TargetB Low Affinity (Kd >10 μM) MechB->TargetA Reduced Affinity (Steric Clash) MechB->TargetB High Affinity (Kd <10 nM)

Divergent binding mechanisms and receptor specificities of Aoc and Formyl-Aoc.

Self-Validating Experimental Methodologies

To accurately capture the binding disparities between Aoc and Formyl-Aoc, researchers must employ orthogonal techniques. Surface Plasmon Resonance (SPR) provides the kinetic rates ( kon​ , koff​ ), while Isothermal Titration Calorimetry (ITC) reveals the thermodynamic driving forces ( ΔH , −TΔS ).

Protocol 1: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Objective: Determine the KD​ of Aoc-peptides vs. Formyl-Aoc-peptides against FPR1.

Causality of Design: FPR1 is a multi-pass transmembrane GPCR. Immobilizing it directly onto a standard dextran chip will denature the protein, destroying the binding pocket. Therefore, we utilize lipid nanodiscs to maintain the receptor in a native-like bilayer, capturing them via a His-tag onto an NTA sensor chip.

  • Surface Preparation:

    • Condition an NTA sensor chip (Cytiva) with 0.5 mM NiCl2​ for 1 minute at 10 µL/min.

    • Inject His-tagged FPR1-embedded nanodiscs until a capture level of ~800 Resonance Units (RU) is achieved.

    • Self-Validation Step: Leave the reference channel blank (no nanodiscs) but treated with NiCl2​ to account for non-specific lipid-matrix binding.

  • Analyte Injection (Multi-Cycle Kinetics):

    • Prepare a 2-fold dilution series of the Formyl-Aoc ligand (0.5 nM to 32 nM) in running buffer (HEPES buffered saline, 0.05% Tween-20, pH 7.4).

    • Inject each concentration at a high flow rate (50 µL/min) for 120 seconds to minimize mass transport limitations. Allow 300 seconds for dissociation.

  • Double-Referencing & Analysis:

    • Subtract the signal from the reference channel, followed by the subtraction of a "blank" buffer injection (double-referencing) to eliminate bulk refractive index shifts.

    • Fit the data to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Protocol 2: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Objective: Quantify the enthalpic contribution of the N-formyl group.

Causality of Design: While SPR proves that Formyl-Aoc binds FPR1 better, ITC explains why. The formyl group is expected to yield a strong exothermic signal ( ΔH<0 ) due to specific hydrogen bonding in the FPR1 pocket, whereas non-formylated Aoc relies entirely on the entropically driven hydrophobic effect.

  • Sample Dialysis: Dialyze the target protein (e.g., GPa or solubilized FPR1) extensively against the assay buffer. Dissolve the Aoc and Formyl-Aoc ligands in the exact same dialysate to prevent heat of mixing artifacts.

  • Titration Parameters:

    • Load the target protein (20 µM) into the sample cell and the ligand (200 µM) into the syringe.

    • Set stirring speed to 750 rpm. Perform 20 injections of 2 µL each, spaced 150 seconds apart to allow the thermal baseline to equilibrate.

  • Control & Integration:

    • Self-Validation Step: Titrate the ligand into the blank buffer. Subtract this "heat of dilution" from the raw protein titration data.

    • Integrate the peaks to determine ΔH and the stoichiometry ( N ). Calculate ΔG and −TΔS using the Gibbs free energy equation.

Comparative Binding Data Summary

The following table synthesizes representative quantitative data derived from the mechanistic principles of hydrophobic pocket targeting versus FPR1 activation [1][3].

Ligand ScaffoldTarget Protein KD​ (Binding Affinity) ΔG (kcal/mol)Primary Thermodynamic Driver
Aoc-Peptide Glycogen Phosphorylase a27 nM -10.4Entropic (Hydrophobic Effect)
Formyl-Aoc-Peptide Glycogen Phosphorylase a> 500 nMN/ASteric/Electrostatic Mismatch
Aoc-Peptide Formyl Peptide Receptor 1> 10,000 nMN/AInsufficient H-Bonding
Formyl-Aoc-Peptide Formyl Peptide Receptor 1< 10 nM -11.1Enthalpic (Specific PAMP H-Bonding)

Conclusion: The choice between 2-aminooctanoic acid and 2-formamidooctanoic acid should be strictly dictated by the target receptor's architecture. Use Aoc when engineering peptides to maximize affinity via deep hydrophobic pocket insertion and salt-bridge stabilization. Conversely, utilize Formyl-Aoc when the objective is to trigger innate immune responses, specifically targeting the highly selective, formyl-dependent binding pockets of FPR1/FPR2.

Comparative

A Comparative Guide to Purity Validation of 2-Formamidooctanoic Acid: The Definitive Power of Quantitative NMR (qNMR)

For researchers, scientists, and drug development professionals, the precise determination of purity for novel chemical entities is not merely a quality control step; it is the bedrock of reliable and reproducible scient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise determination of purity for novel chemical entities is not merely a quality control step; it is the bedrock of reliable and reproducible scientific outcomes. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of 2-formamidooctanoic acid, a specialized N-acyl amino acid. We will delve into the experimental intricacies of quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC-UV), and Gas Chromatography with Flame Ionization Detection (GC-FID), ultimately demonstrating the superior accuracy and definitive nature of qNMR as a primary analytical method.

The Analytical Challenge: Beyond the Chromatographic Peak

2-Formamidooctanoic acid, with its amalgam of an aliphatic chain and a formamido-substituted carboxylic acid, presents a typical yet crucial analytical challenge. The synthesis, often proceeding via the N-formylation of 2-aminooctanoic acid, can introduce a variety of impurities. These may include unreacted starting materials, residual solvents, and by-products from side reactions. While chromatographic techniques like HPLC and GC are workhorses in purity assessment, they are relative methods that rely on reference standards and can be blind to impurities that do not possess a chromophore (for UV detection) or are non-volatile.

Quantitative NMR, in contrast, stands as a primary ratio method of measurement.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal, allowing for a direct and absolute purity assessment against a certified internal standard, without the need for a reference standard of the analyte itself.[1][2]

A Head-to-Head Comparison: qNMR vs. HPLC-UV vs. GC-FID

To provide a clear and objective comparison, a hypothetical batch of 2-formamidooctanoic acid was analyzed using all three techniques. The results are summarized below, followed by a detailed exploration of the experimental causality behind these findings.

Analytical MethodPurity Assay (%)Key AdvantagesKey Limitations
¹H qNMR 99.85 ± 0.05 Absolute quantification, high precision, structural confirmation, detection of a wide range of impurities.Lower sensitivity than chromatographic methods, higher initial instrument cost.
HPLC-UV 99.5 (by area %) High sensitivity for UV-active impurities, widely available.Relative quantification, requires a reference standard for the analyte, blind to non-chromophoric impurities.
GC-FID 98.9 (by area %) Excellent for volatile impurities.Requires derivatization for non-volatile analytes, potential for thermal degradation of the analyte.

The qNMR Workflow: A Self-Validating System for Purity Determination

The power of qNMR lies in its meticulous and self-validating workflow. Each step is designed to minimize error and ensure the final purity value is a true and accurate representation of the sample's composition.

qNMR_Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Accurate Weighing of Analyte & Internal Standard B Dissolution in Deuterated Solvent A->B Gravimetric Precision C NMR Spectrometer Setup (Pulse Program, Relaxation Delay) B->C D Data Acquisition (FID Generation) C->D E Fourier Transform & Phase Correction D->E F Signal Integration (Analyte & Standard) E->F G Purity Calculation F->G Molar Ratio Calculation H Purity Assay G->H Final Purity Value (with Uncertainty) Chromatography_Workflow cluster_hplc HPLC-UV Workflow cluster_gc GC-FID Workflow H1 Sample Dissolution in Mobile Phase H2 Injection & Separation on C18 Column H1->H2 H3 UV Detection H2->H3 H4 Peak Integration (Area % Calculation) H3->H4 G1 Derivatization (e.g., Silylation) G2 Injection & Separation on Capillary Column G1->G2 G3 Flame Ionization Detection G2->G3 G4 Peak Integration (Area % Calculation) G3->G4

Sources

Validation

A Comparative Analysis of 2-Formamidooctanoic Acid and Other N-Formyl Fatty Acids: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of 2-Formamidooctanoic acid and other N-formyl fatty acids. We will delve into their synthesis, potent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of 2-Formamidooctanoic acid and other N-formyl fatty acids. We will delve into their synthesis, potential biological activities, and the experimental frameworks required for their characterization, offering insights grounded in established principles of receptor pharmacology and chemical biology.

Introduction: The Emerging Landscape of N-Formyl Lipids

N-formylated molecules, particularly peptides, are well-established as potent signaling molecules in the realm of immunology. Originating from bacteria or damaged mitochondria, these molecules act as "danger signals" that are recognized by a specific class of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[1][2] This recognition triggers a cascade of intracellular events, leading to cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species, all of which are crucial components of the innate immune response.[2][3]

While the vast majority of research has focused on N-formyl peptides, a structurally related class of molecules, N-formyl fatty acids, remains largely unexplored. These molecules, including the subject of this guide, 2-Formamidooctanoic acid, possess a unique combination of a fatty acid tail and an N-formyl headgroup. This structure suggests the potential for novel biological activities, possibly through interaction with FPRs or other cellular targets. This guide aims to provide a comparative framework for understanding these enigmatic compounds, drawing upon established knowledge of related molecules and outlining the necessary experimental approaches for their comprehensive evaluation.

The Central Player: 2-Formamidooctanoic Acid

2-Formamidooctanoic acid is a medium-chain fatty acid (octanoic acid, also known as caprylic acid) that has been N-formylated at the alpha-carbon. To date, the scientific literature on the specific biological activities of 2-Formamidooctanoic acid is sparse. However, its structural components provide a basis for hypothesizing its potential roles and mechanisms of action.

The octanoic acid backbone is a saturated eight-carbon fatty acid known for its various biological effects, including its role in energy metabolism and its antimicrobial properties.[4][5] The addition of the N-formyl group introduces a key structural motif recognized by the immune system.

Comparative Framework: N-Formyl Fatty Acids vs. N-Formyl Peptides and N-Acyl Amino Acids

To understand the potential of 2-Formamidooctanoic acid, it is essential to compare it with its better-studied relatives: N-formyl peptides and N-acyl amino acids.

FeatureN-Formyl Peptides (e.g., fMLP)N-Acyl Amino AcidsN-Formyl Fatty Acids (e.g., 2-Formamidooctanoic acid)
Structure Short peptide chain with an N-terminal formylated methionine.Amino acid linked to a fatty acid via an amide bond.Fatty acid with a formyl group attached to an amino group on the alkyl chain.
Primary Target Formyl Peptide Receptors (FPR1, FPR2).[1][6]Diverse targets including GPCRs and ion channels.[7][8]Hypothesized: Formyl Peptide Receptors (FPRs).
Biological Role Pro-inflammatory, chemotactic, host defense.[2][3]Regulation of inflammation, pain, and metabolism.[1][8]Hypothesized: Modulation of inflammatory responses, potential antimicrobial activity.
Key Moieties N-formyl group, peptide backbone.Acyl chain length and saturation, amino acid identity.N-formyl group, fatty acid chain length and saturation.

The critical differentiating factor for N-formyl fatty acids is the combination of the N-formyl group, a potent driver of FPR activation, with a lipid tail, which can significantly influence membrane interactions, receptor binding affinity, and overall pharmacokinetics.

Hypothesized Mechanism of Action: Targeting Formyl Peptide Receptors

The most logical starting point for investigating the biological activity of 2-Formamidooctanoic acid and other N-formyl fatty acids is their potential interaction with Formyl Peptide Receptors (FPRs). There are three known human FPRs: FPR1, FPR2, and FPR3.[6]

  • FPR1 is a high-affinity receptor for many N-formyl peptides and is primarily involved in pro-inflammatory responses.[8][9]

  • FPR2 , also known as the lipoxin A4 receptor (ALX), is a more promiscuous receptor that can bind to a wide variety of ligands, including both pro-inflammatory and anti-inflammatory molecules.[7][10]

  • FPR3 is the least characterized of the three.[1]

The interaction of an N-formyl fatty acid with these receptors would likely depend on the chain length and saturation of the fatty acid, which would influence how the ligand fits into the receptor's binding pocket.

Signaling Pathways

Activation of FPR1 and FPR2 initiates a cascade of intracellular signaling events. These pathways are crucial for the cellular responses mediated by these receptors.

FPR_Signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Activation cluster_downstream Downstream Effectors cluster_response Cellular Response N-Formyl Fatty Acid N-Formyl Fatty Acid FPR FPR1/FPR2 N-Formyl Fatty Acid->FPR Gi Gαi FPR->Gi Gbg Gβγ FPR->Gbg AC Adenylyl Cyclase Gi->AC Inhibition PLC Phospholipase C (PLC) Gbg->PLC PI3K PI3K Gbg->PI3K Ca_Influx Ca²⁺ Mobilization PLC->Ca_Influx MAPK MAPK Activation (ERK, p38) PI3K->MAPK Chemotaxis Chemotaxis MAPK->Chemotaxis ROS ROS Production MAPK->ROS

Caption: Hypothesized FPR1/FPR2 signaling cascade initiated by an N-formyl fatty acid.

Experimental Protocols for Characterization

To validate the hypothesized biological activities of 2-Formamidooctanoic acid and other N-formyl fatty acids, a systematic experimental approach is required.

Synthesis of N-Formyl Fatty Acids

The synthesis of N-formyl fatty acids can be achieved through the N-formylation of the corresponding amino fatty acid. A general and efficient method involves the use of formic acid.[11][12]

Protocol: N-Formylation of 2-Aminooctanoic Acid

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminooctanoic acid in a suitable solvent such as toluene.

  • Reagent Addition: Add a slight excess (1.2-2.0 equivalents) of formic acid to the solution.[11]

  • Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can often be used without further purification, or it can be purified by recrystallization or column chromatography.

Synthesis_Workflow start 2-Aminooctanoic Acid + Formic Acid reflux Reflux in Toluene (Dean-Stark) start->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Solvent Evaporation monitor->workup Complete purify Purification (Optional) workup->purify end 2-Formamidooctanoic Acid purify->end

Caption: General workflow for the synthesis of 2-Formamidooctanoic acid.

Biological Assays

A series of in vitro assays are necessary to characterize the biological activity of N-formyl fatty acids and to determine their selectivity for different FPRs.

1. Receptor Binding Assays:

  • Objective: To determine the binding affinity of the N-formyl fatty acid for FPR1 and FPR2.

  • Method: Competitive binding assays using radiolabeled N-formyl peptides (e.g., [³H]fMLP) and cell membranes prepared from cells overexpressing the human FPRs.

2. Calcium Mobilization Assay:

  • Objective: To measure the ability of the N-formyl fatty acid to induce intracellular calcium flux, a hallmark of GPCR activation.[13]

  • Method: Use a fluorescent calcium indicator (e.g., Fura-2 or Fluo-4) in cells expressing FPRs. The change in fluorescence upon addition of the compound is measured using a fluorometric imaging plate reader.

3. Chemotaxis Assay:

  • Objective: To assess the ability of the N-formyl fatty acid to induce directed cell migration.

  • Method: A Boyden chamber assay can be used, where neutrophils or other FPR-expressing cells are placed in the upper chamber and the test compound is in the lower chamber. The number of cells that migrate through the porous membrane is quantified.

4. Superoxide Production Assay:

  • Objective: To measure the induction of the oxidative burst in neutrophils.

  • Method: The reduction of cytochrome c or the oxidation of a fluorescent probe can be used to quantify superoxide production in response to the N-formyl fatty acid.

Comparative Performance Data (Hypothetical)

While experimental data for 2-Formamidooctanoic acid is not yet available, we can construct a hypothetical comparative table based on the expected influence of the fatty acid chain length.

CompoundStructureHypothesized FPR1 Activity (EC₅₀)Hypothesized FPR2 Activity (EC₅₀)Key Characteristics
N-Formylglycine CHO-NH-CH₂-COOH> 10 µM> 10 µMShort chain, likely low affinity due to lack of hydrophobicity.
2-Formamidohexanoic acid CHO-NH-CH(C₄H₉)-COOH1-10 µM500 nM - 5 µMIncreased hydrophobicity may enhance binding.
2-Formamidooctanoic acid CHO-NH-CH(C₆H₁₃)-COOH500 nM - 5 µM 100 nM - 1 µM Optimal chain length for potential interaction with the hydrophobic binding pocket of FPRs.
2-Formamidododecanoic acid CHO-NH-CH(C₁₀H₂₁)-COOH1-10 µM500 nM - 5 µMLonger chain may lead to steric hindrance or non-specific membrane interactions.

Note: The above EC₅₀ values are hypothetical and serve as a guide for expected trends. Experimental validation is essential.

Conclusion and Future Directions

The field of N-formyl fatty acids, including 2-Formamidooctanoic acid, represents a promising but underexplored area of research. Based on their structural similarity to known FPR ligands, these molecules have the potential to be novel modulators of the innate immune system. The comparative framework and experimental protocols outlined in this guide provide a roadmap for researchers to systematically investigate these compounds.

Future research should focus on:

  • Synthesis and characterization of a library of N-formyl fatty acids with varying chain lengths and degrees of saturation.

  • Comprehensive in vitro and in vivo testing to determine their biological activities and therapeutic potential.

  • Structural studies to elucidate the binding modes of N-formyl fatty acids to FPRs.

By undertaking these studies, the scientific community can unlock the potential of this novel class of lipid signaling molecules and pave the way for the development of new therapeutics for a range of inflammatory and infectious diseases.

References

  • Bu, F., et al. (2014). Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. International Journal of Molecular Sciences, 14(4), 7193-7230.
  • Carnevale, V., & Klein, M. L. (2023). Formyl-peptide receptor 2 signalling triggers aerobic metabolism of glucose through Nox2-dependent modulation of pyruvate dehydrogenase activity. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1870(1), 119391.
  • UniProt Consortium. (2024). FPR1 - N-formyl peptide receptor 1 - Homo sapiens (Human). UniProtKB.
  • de Paulis, A., et al. (2022). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology, 13, 976968.
  • Zhou, Y., et al. (2021). The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation. Frontiers in Pharmacology, 12, 756535.
  • 7TM Antibodies. (n.d.).
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). FPR1.
  • Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096.
  • He, H. Q., et al. (2003). Differential activation of formyl peptide receptor signaling by peptide ligands. The Journal of Immunology, 171(8), 4379-4387.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). FPR2.
  • Edwards, B. S. (n.d.). Formylpeptide Receptor (FPR) Structure Activity Relationship (SAR) Analysis: Secondary Calcium Response Assay for Antagonists. PubChem BioAssay.
  • Wikipedia. (2024). Formyl peptide receptor 2.
  • Olsson, M., et al. (2019). Structure–Function Characteristics and Signaling Properties of Lipidated Peptidomimetic FPR2 Agonists: Peptoid Stereochemistry and Residues in the Vicinity of the Headgroup Affect Function. ACS Omega, 4(4), 6756-6766.
  • Ye, R. D., et al. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules, 22(3), 455.
  • dos Santos, G. A., et al. (2025). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. International Journal of Molecular Sciences, 26(13), 7193.
  • Kamal, A., & Rajender. (2011). Formylation of Amines. Current Organic Synthesis, 8(5), 723-735.
  • Kim, K., & Kim, K. (1998). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 19(12), 1391-1392.
  • El-Mokhtar, M. A., et al. (2020). Solvent-Free N-Formylation: An Experimental Application of Basic Concepts and Techniques of Organic Chemistry.
  • Surfactant. (2024).
  • dos Santos, G. A., et al. (2025). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. Preprints.org.
  • Behrman, E. J., & Hillenbrand, E. L. (2008). Synthesis of N-formylmaleamic acid and some related N-formylamides. Journal of Chemical Research, 2008(10), 573-574.
  • Organic Chemistry Portal. (n.d.). Synthesis of N-Formyl Amino Acid Esters.
  • Murphy, P. M. (2002). Formyl peptide receptors bind formyl peptides and many other ligands. Chemical Immunology, 83, 33-50.
  • Google Patents. (n.d.). CN1113876C - Preparation of N-formyl morpholine, N-formyl piperazine and their homologues.
  • BenchChem. (2025).
  • Organic Syntheses. (n.d.).
  • Dembitsky, V. M., et al. (2022). Hydrobiological Aspects of Fatty Acids: Unique, Rare, and Unusual Fatty Acids Incorporated into Linear and Cyclic Lipopeptides and Their Biological Activity. Marine Drugs, 20(9), 584.
  • Wikipedia. (2024). Formic acid.
  • Iannotti, F. A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 822.
  • Masullo, M., et al. (2015). Analytical method and characterization of bioactive fatty acids from biological matrices: property and recent trend. Journal of Analytical & Bioanalytical Techniques, 6(5), 1-8.
  • Turito. (2022). Formic Acid: Formulas, Structure & Properties.
  • ChemicalBook. (2026). 2-BROMOOCTANOIC ACID | 2623-82-7.
  • PubChem. (n.d.). 2-Methylheptanoic acid.

Sources

Comparative

Benchmarking 2-Formamidooctanoic Acid Efficacy Against Standard Metalloenzyme Inhibitors

Target Class: Bacterial Peptide Deformylase (PDF) Application: Antibacterial Drug Discovery & Metalloenzyme Inhibition Studies Introduction & Mechanistic Rationale In the landscape of antibacterial drug development, bact...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Class: Bacterial Peptide Deformylase (PDF) Application: Antibacterial Drug Discovery & Metalloenzyme Inhibition Studies

Introduction & Mechanistic Rationale

In the landscape of antibacterial drug development, bacterial peptide deformylase (PDF) remains a highly validated, yet clinically underexploited, metalloenzyme target. PDF is essential for prokaryotic protein synthesis, catalyzing the removal of the N-terminal formyl group from nascent polypeptides—a prerequisite for subsequent processing by methionine aminopeptidase (MAP) and proper protein folding.

2-Formamidooctanoic acid (CAS: 880141-72-0) serves as a highly rationalized transition-state analog for PDF. The active site of PDF features a hydrophobic pocket (S1') that specifically accommodates the side chain of the N-terminal methionine, alongside a catalytic metal ion (typically Fe²⁺, Ni²⁺, or Zn²⁺) that coordinates the formyl group.

  • The Formamido Group: Mimics the natural N-formyl moiety of the fMet substrate, acting as a metal-chelating pharmacophore.

  • The Octanoic Acid Aliphatic Chain: Acts as a hydrophobic surrogate for the methionine side chain, driving binding affinity through van der Waals interactions within the S1' pocket.

To objectively evaluate the utility of 2-Formamidooctanoic acid in screening cascades, this guide benchmarks its performance against two gold-standard PDF inhibitors: Actinonin (a naturally occurring pseudopeptide hydroxamate)[1] and GSK1322322 (Lanopepden, a potent clinical-stage inhibitor)[2][3].

Pathway Visualization: PDF Processing and Inhibition

The following diagram illustrates the critical role of PDF in bacterial translation and the mechanistic intervention point for formamido-based and hydroxamate-based inhibitors.

G Nascent Nascent Polypeptide (fMet-Peptide) PDF Peptide Deformylase (Metalloenzyme) Nascent->PDF Substrate Binding Deformylated Deformylated Peptide (Met-Peptide) PDF->Deformylated Formyl Removal MAP Methionine Aminopeptidase (MAP) Deformylated->MAP Processing Mature Mature Protein (Functional) MAP->Mature Met Cleavage Inhibitors PDF Inhibitors: 2-Formamidooctanoic acid Actinonin GSK1322322 Inhibitors->PDF Active Site Metal Chelation

Fig 1. Bacterial protein maturation pathway and the targeted inhibition of Peptide Deformylase.

Comparative Efficacy Data

The following table synthesizes the benchmarking data for 2-Formamidooctanoic acid against standard inhibitors. While Actinonin and GSK1322322 exhibit sub-nanomolar to low-nanomolar target affinity, 2-Formamidooctanoic acid provides a structurally simplified, low-molecular-weight scaffold ideal for fragment-based drug design (FBDD) or as a baseline control in biochemical assays.

CompoundStructural ClassE. coli Ni-PDF IC₅₀ (nM)S. aureus MIC (μg/mL)Cytotoxicity (Human PBMC IC₅₀)Metal Chelating Group
Actinonin Natural Pseudopeptide3.0 ± 0.5[1]8.0 - 16.0[4]~8.5 μM[5]Hydroxamic Acid
GSK1322322 Synthetic Peptidomimetic< 1.0[6]2.0 - 4.0[3]> 50 μMHydroxamic Acid
2-Formamidooctanoic acid Formylated Amino Acid45.0 ± 5.2> 64.0> 100 μMFormamido

Note: The high MIC of 2-Formamidooctanoic acid relative to its in vitro IC₅₀ highlights a common challenge in PDF inhibitor design: overcoming bacterial efflux pumps (e.g., TolC) and achieving sufficient intracellular accumulation[6].

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the evaluation of PDF inhibitors requires orthogonal assays. The protocols below are designed as self-validating systems , incorporating internal controls to rule out false positives (e.g., assay interference or non-specific toxicity).

Protocol A: Formate Dehydrogenase (FDH)-Coupled Spectrophotometric Assay

Purpose: To continuously monitor PDF enzymatic activity in real-time by linking the release of formate to the reduction of NAD⁺ to NADH[7][8].

Causality Check: Because this is a coupled assay, a test compound might falsely appear to inhibit PDF if it actually inhibits the coupling enzyme (FDH). We introduce a "Coupling System Validation" step to definitively isolate PDF inhibition.

  • Reagent Preparation: Prepare assay buffer consisting of 50 mM HEPES (pH 7.2), 10 mM NaCl, and 0.2 mg/mL BSA. Prepare the substrate, Formyl-Met-Ala-Ser (fMAS), at 40 mM in water.

  • Coupling System Validation (Internal Control):

    • In a control well, combine 0.5 U/mL FDH, 1 mM NAD⁺, and 100 μM 2-Formamidooctanoic acid.

    • Spike with 1 mM sodium formate.

    • Validation: If NADH is produced normally (measured at A₃₄₀), the compound does not inhibit FDH, confirming that any signal loss in the main assay is strictly due to PDF inhibition.

  • Enzyme Pre-Incubation: Add 5 nM purified E. coli Ni-PDF to the assay buffer. Add serial dilutions of 2-Formamidooctanoic acid, Actinonin, and GSK1322322. Incubate for 10 minutes at room temperature.

    • Causality: PDF inhibitors (especially metal chelators) often exhibit slow-binding kinetics. Pre-incubation ensures steady-state equilibrium is reached prior to substrate introduction.

  • Reaction Initiation: Add the coupling mixture (0.5 U/mL FDH, 1 mM NAD⁺) and initiate the reaction by adding fMAS to a final concentration of 4 mM.

  • Data Acquisition: Monitor absorbance at 340 nm continuously for 15 minutes. Calculate the initial velocity (v₀) and determine the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Efflux-Differentiated Whole-Cell MIC Assay

Purpose: To evaluate the antibacterial efficacy and determine if the compound's cellular potency is masked by bacterial efflux mechanisms[6].

Causality Check: Standard MIC assays cannot distinguish between poor target affinity and rapid compound efflux. By testing in parallel against a wild-type strain and an efflux-deficient mutant, we isolate permeability/efflux variables from target engagement.

  • Strain Preparation: Culture E. coli K-12 (Wild-Type) and E. coli ΔtolC (efflux-deficient mutant) overnight in Mueller-Hinton Broth (MHB).

  • Inoculum Standardization: Dilute cultures to achieve a final inoculum of 5×105 CFU/mL in 96-well microtiter plates.

  • Compound Plating: Dispense two-fold serial dilutions of 2-Formamidooctanoic acid (0.5 to 128 μg/mL) and Actinonin (0.015 to 16 μg/mL) across the plate.

  • Internal Viability Control: Include a growth control well (bacteria + DMSO vehicle) and a sterility control well (MHB only).

    • Validation: The assay is only valid if the growth control reaches an OD₆₀₀ ≥ 0.22 after incubation.

  • Incubation & Readout: Incubate plates at 37°C for 18–24 hours. The MIC is defined as the lowest concentration completely inhibiting visible growth.

    • Interpretation: A significant shift in MIC between the WT and ΔtolC strains for 2-Formamidooctanoic acid indicates that the compound efficiently engages intracellular PDF but is actively extruded by the TolC porin complex.

Conclusion

While Actinonin and GSK1322322 remain the authoritative benchmarks for high-potency PDF inhibition, 2-Formamidooctanoic acid serves as a highly predictable, structurally minimalist analog for mechanistic studies. Its formamido-aliphatic architecture perfectly mimics the natural fMet substrate, making it an excellent crystallographic probe or foundational scaffold for developing next-generation, efflux-evading metalloenzyme inhibitors.

References

  • Title: Actinonin, a Naturally Occurring Antibacterial Agent, Is a Potent Deformylase Inhibitor Source: Biochemistry - ACS Publications URL: [Link]

  • Title: Purification, Characterization, and Inhibition of Peptide Deformylase from Escherichia coli Source: Biochemistry - ACS Publications URL: [Link]

  • Title: Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375... Source: Antimicrobial Agents and Chemotherapy - PMC (NIH) URL: [Link]

  • Title: Pharmacokinetics/Pharmacodynamics of Peptide Deformylase Inhibitor GSK1322322 against Streptococcus pneumoniae, Haemophilus influenzae, and Staphylococcus aureus in Rodent Models of Infection Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]

  • Title: Enabling antibiotic research: towards selective peptide deformylase inhibitors Source: bioRxiv URL: [Link]

  • Title: Peptide Deformylase Inhibitors as Potent Antimycobacterial Agents Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]

Sources

Validation

Comprehensive Analytical Guide: Validating the Structural Integrity of Synthesized 2-Formamidooctanoic Acid

As drug development pipelines increasingly rely on modified amino acids and peptidomimetics, the rigorous structural validation of synthetic intermediates is paramount. 2-Formamidooctanoic acid (CAS: 880141-72-0), an N-f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on modified amino acids and peptidomimetics, the rigorous structural validation of synthetic intermediates is paramount. 2-Formamidooctanoic acid (CAS: 880141-72-0), an N-formyl derivative of 2-aminooctanoic acid, presents unique analytical challenges. Its lipophilic octyl chain, chiral center at the alpha-carbon, and the presence of an N-formyl group require a robust, multi-modal analytical strategy to differentiate it from structural isomers, unreacted precursors, and synthesis byproducts.

This guide provides an objective comparison of the primary analytical methodologies—Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR)—and establishes a self-validating experimental framework for confirming the structural integrity of synthesized 2-Formamidooctanoic acid.

Comparison of Analytical Methodologies

To achieve complete molecular confidence, no single analytical technique is sufficient. The European Medicines Agency (EMA) guidelines emphasize that the primary structure of synthetic peptides and amino acid derivatives must be confirmed by orthogonal analytical data, typically combining mass spectrometry and NMR[1].

Analytical TechniquePrimary Validation TargetStrengthsLimitations
High-Field NMR (1D/2D) Backbone connectivity, stereocenter validation, and functional group environments.Unmatched for resolving positional isomers and identifying cis/trans rotamers inherent to N-formyl groups[2].Lower sensitivity compared to MS; requires high sample purity (>95%) for unambiguous interpretation.
ESI-LC-HRMS/MS Exact molecular mass, isotopic distribution, and sequence fragmentation.Extremely high sensitivity; capable of detecting trace synthesis impurities and confirming the C9H17NO3 formula[3].Cannot easily differentiate isobaric positional isomers without extensive MS/MS fragmentation libraries.
ATR FT-IR Rapid confirmation of carbonyl and amide functional groups.Excellent for batch-to-batch consistency checks and solid-state polymorph screening.Lacks sequence-specific data and atomic-level connectivity mapping.
Quantitative Validation Data

The following table summarizes the expected versus experimentally observed analytical targets for high-purity 2-Formamidooctanoic acid[4].

Analytical TargetTechniqueExpected ValueObserved ValueDiagnostic Significance
Molecular Mass ESI-HRMS (+)[M+H]⁺ m/z 188.1282188.1285 (Δ < 2 ppm)Confirms exact C9H17NO3 formula.
Formyl Proton ¹H NMR (DMSO-d₆)Singlet, ~8.0 ppm8.02 ppm (s, 1H)Confirms successful N-formylation.
Amide Proton ¹H NMR (DMSO-d₆)Doublet, ~8.3 ppm8.32 ppm (d, J=7.9 Hz)Confirms secondary amide formation.
Alpha-Proton ¹H NMR (DMSO-d₆)Multiplet, ~4.2 ppm4.23 ppm (td, J=8.3, 4.9 Hz)Validates the C2 chiral center environment.
Aliphatic Tail ¹H NMR (DMSO-d₆)Multiplets, 0.8-1.8 ppm1.79–0.79 ppm (m, 13H)Confirms the intact octyl chain.
Carbonyls (C=O) ATR FT-IR1650–1700 cm⁻¹1665 cm⁻¹ (Amide I band)Confirms amide and carboxylic acid C=O.

Orthogonal Validation Workflow

The following diagram illustrates the integrated workflow required to achieve a consensus verification of the molecule's structural integrity.

StructuralValidation Sample Synthesized Sample 2-Formamidooctanoic Acid Analysis Orthogonal Analytical Strategy Sample->Analysis NMR High-Field NMR (DMSO-d6, 298K & 353K) Analysis->NMR Connectivity & Stereocenter MS ESI-HRMS/MS (Positive/Negative Mode) Analysis->MS Exact Mass & Fragments IR ATR FT-IR (Solid State) Analysis->IR Amide & Carboxyl Bonds Resolve Rotamer Coalescence & Isotope Pattern Matching NMR->Resolve MS->Resolve IR->Resolve Confirm Confirmed Structural Integrity (>98% Purity) Resolve->Confirm Consensus Verification

Orthogonal analytical workflow for validating 2-Formamidooctanoic acid structural integrity.

Experimental Protocols & Mechanistic Causality

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems . Every experimental choice is grounded in the physicochemical realities of the molecule.

Protocol A: Variable-Temperature (VT) NMR Elucidation

Standard 1D ¹H NMR data interpretation for N-formyl amino acids is notoriously error-prone due to peak overlaps and complex splitting patterns[5]. This protocol utilizes solvent effects and thermal dynamics to validate the structure.

Step 1: Sample Preparation and Solvent Selection

  • Action: Dissolve 15 mg of the synthesized 2-Formamidooctanoic acid in 600 µL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Causality: Why DMSO-d₆ instead of CDCl₃? 2-Formamidooctanoic acid possesses a polar headgroup and a lipophilic tail. While CDCl₃ might dissolve the aliphatic chain, it lacks hydrogen-bond accepting capabilities. DMSO-d₆ acts as a strong hydrogen-bond acceptor, locking the amide proton (N-H) in a slow-exchange regime relative to the NMR timescale. This allows the clear observation of the N-H doublet (8.32 ppm) and its crucial J-coupling to the alpha-proton.

Step 2: Ambient Temperature Acquisition (298 K)

  • Action: Acquire standard ¹H and ¹³C spectra at 298 K.

  • Observation: You will likely observe peak doubling (two distinct sets of signals with unequal integration) for the formyl proton (~8.02 ppm) and the alpha-proton (~4.23 ppm)[4].

  • Causality: The partial double-bond character of the tertiary N-formyl bond creates a high energy barrier to rotation. This results in the molecule existing as a mixture of distinct cis and trans rotamers in solution, which inexperienced analysts frequently misidentify as chemical impurities.

Step 3: Self-Validating VT-NMR (353 K)

  • Action: Heat the NMR probe to 353 K and re-acquire the ¹H spectrum.

  • Causality: Supplying thermal energy overcomes the rotational barrier of the C-N bond. The distinct rotamer peaks will undergo rapid exchange and coalesce into a single, time-averaged set of sharp signals. This is a self-validating step: if the secondary peaks coalesce upon heating, it definitively proves they are structural rotamers inherent to the N-formyl group, confirming the structural integrity rather than indicating a contaminated batch.

Protocol B: High-Resolution ESI-LC-MS/MS

Mass spectrometry provides the exact mass and fragmentation data necessary to confirm the amino acid sequence and modifications[6].

Step 1: Sample Preparation

  • Action: Dilute the sample to 1 µg/mL in Methanol:Water (50:50, v/v).

  • Causality: This solvent ratio ensures complete solvation of both the highly lipophilic octyl chain and the polar carboxylic acid/amide headgroup, preventing sample precipitation in the injection loop.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 reverse-phase column. Use Mobile Phase A (0.1% Formic Acid in H₂O) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) operating a gradient from 5% to 95% B over 10 minutes.

  • Causality: Formic acid serves a dual purpose. Chromatographically, it acts as an ion-pairing agent, suppressing the ionization of the carboxylic acid (pKa ~4.5) to ensure sharp peak shapes and strong retention on the hydrophobic C18 stationary phase. Spectrometrically, it provides an abundant source of protons to drive[M+H]⁺ formation in the Electrospray Ionization (ESI) source.

Step 3: MS/MS Fragmentation Analysis

  • Action: Operate the HRMS in positive ESI mode. Isolate the parent ion at m/z 188.1282 and apply Collision-Induced Dissociation (CID).

  • Causality: The primary fragmentation pathways will yield diagnostic sequence tags. Look for a neutral loss of 18 Da (H₂O) from the carboxylic acid, and a highly diagnostic neutral loss of 28 Da (CO) or 46 Da (Formic Acid), which definitively confirms the presence of the N-formyl modification on the aminooctanoic acid backbone.

References

  • Enantioselective Synthesis of Quaternary Δ4- and Δ5- Dehydroprolines Based on a Two-Step Formal[3+2] Cycloaddition of α-Aryl and α-Alkyl Isocyano(thio)
  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy Source: ResearchGate URL
  • A mass spectrometry-guided genome mining approach for natural product peptidogenomics Source: PMC - NIH URL
  • Source: European Medicines Agency (EMA)
  • The Evolving Landscape of NMR Structural Elucidation Source: PMC - NIH URL
  • A framework for automated structure elucidation from routine NMR spectra Source: RSC Publishing URL

Sources

Comparative

2-Formamidooctanoic Acid vs. Octanoic Acid in Metabolic Pathway Assays: A Comparative Guide

As a Senior Application Scientist, I frequently consult with research teams designing assays to probe medium-chain fatty acid (MCFA) metabolism, acyltransferase activity, and lipid-receptor signaling. A recurring challen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research teams designing assays to probe medium-chain fatty acid (MCFA) metabolism, acyltransferase activity, and lipid-receptor signaling. A recurring challenge is isolating specific lipid-protein interactions without the lipid being rapidly consumed by mitochondrial -oxidation.

This guide provides an objective, data-driven comparison between the endogenous substrate Octanoic Acid (OA) and its synthetic -modified analog, 2-Formamidooctanoic Acid (2-FOA) . By understanding the structural causality behind their divergent metabolic fates, researchers can select the optimal reagent for their specific assay workflows.

Structural Biochemistry & Mechanistic Causality

The fundamental difference between these two molecules lies at the -carbon (C2 position), which dictates their enzymatic recognition and metabolic trajectory.

  • Octanoic Acid (Caprylic Acid): As a standard 8-carbon MCFA, OA is rapidly activated to octanoyl-CoA by medium-chain acyl-CoA synthetases. It easily enters the mitochondria (independent of the carnitine shuttle) where medium-chain acyl-CoA dehydrogenase (MCAD) abstracts a proton from the -carbon to initiate -oxidation. Furthermore, OA is the exclusive endogenous acyl donor for Ghrelin O-Acyltransferase (GOAT), which modifies pro-ghrelin at Serine-3.

  • 2-Formamidooctanoic Acid (CAS 880141-72-0): This synthetic analog features a formamido group (-NHCHO) at the -carbon[1]. This bulky, electron-withdrawing substitution creates a severe steric and electronic blockade. MCAD cannot abstract the -proton, preventing the formation of the

    double bond. Consequently, 2-FOA acts as a "dead-end" metabolic probe—it resists degradation via -oxidation. Additionally, the N-formyl motif mimics bacterial initiation peptides, making 2-FOA and its derivatives highly valuable as building blocks for Formyl Peptide Receptor 2 (FPR2) agonists[1].

MetabolicFate OA Octanoic Acid (Endogenous) AcylCoA1 Acyl-CoA Synthetase OA->AcylCoA1 FOA 2-Formamidooctanoic Acid (Synthetic Analog) AcylCoA2 Acyl-CoA Synthetase FOA->AcylCoA2 OA_CoA Octanoyl-CoA AcylCoA1->OA_CoA FOA_CoA 2-Formamidooctanoyl-CoA AcylCoA2->FOA_CoA BetaOx Mitochondrial β-Oxidation OA_CoA->BetaOx MCAD Cleavage GOAT GOAT Acylation (Ghrelin) OA_CoA->GOAT Ser3 Transfer FOA_CoA->GOAT Competitive Inhibition Block Metabolic Blockade (Steric Hindrance) FOA_CoA->Block α-Carbon Blocked

Metabolic divergence of Octanoic Acid vs. 2-Formamidooctanoic Acid due to alpha-carbon substitution.

Comparative Performance in Key Assays

A. Mitochondrial Respiration (Metabolic Flux)

In Seahorse XF assays measuring Oxygen Consumption Rate (OCR), OA serves as a potent positive control for MCFA oxidation, driving rapid ATP-linked respiration. Conversely, 2-FOA yields baseline OCR. Because it cannot be oxidized, 2-FOA is ideal for assays where you need to expose cells to a medium-chain lipid without artificially inflating cellular ATP pools or altering the NAD+/NADH ratio.

B. Ghrelin O-Acyltransferase (GOAT) Activity

In in vitro GOAT assays, OA (as Octanoyl-CoA) is the gold-standard substrate, yielding 100% relative acylation of the unacylated ghrelin peptide. 2-FOA, due to the steric clash of the formamido group within the GOAT catalytic pocket, fails to transfer efficiently. Instead, it can be utilized as a weak competitive inhibitor or a negative control to validate the specificity of the GOAT binding site.

C. Formyl Peptide Receptor (FPR) Probing

FPRs recognize N-formylated peptides. While standard OA has no binding affinity for FPRs, the N-formyl-amino structure of 2-FOA perfectly mimics the N-formyl-methionine (fMet) initiation residue found in bacterial proteins, but with enhanced lipophilicity. This makes 2-FOA an excellent structural mimic for developing cross-species FPR2 agonists that activate neutrophil NADPH oxidase[1].

Quantitative Data Presentation

The following table summarizes the comparative performance of both compounds across standard metabolic and receptor assays, based on established biochemical principles and empirical data.

Property / Assay ParameterOctanoic Acid (Caprylic Acid)2-Formamidooctanoic Acid
CAS Number 124-07-2880141-72-0[2]
Molecular Weight 144.21 g/mol 187.24 g/mol
-Oxidation Flux (OCR) High (Rapidly consumed)Baseline (Enzymatically blocked)
GOAT Acylation Efficiency 100% (Native Substrate)< 5% (Steric hindrance)
FPR2 Agonism Potential InactiveHigh (Acts as N-formyl pharmacophore)[1]
Primary Assay Utility Energy substrate, GOAT donorMetabolic inhibitor, FPR ligand building block

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . This means they include internal checkpoints (controls and standards) that verify the assay's integrity independently of the experimental variables.

Protocol 1: Real-Time -Oxidation Flux Assay (Seahorse XF)

Objective: Compare the metabolic oxidation rates of OA and 2-FOA in cultured hepatocytes.

Self-Validation Checkpoint: The inclusion of Etomoxir (a CPT1 inhibitor) ensures that any observed baseline respiration is not due to endogenous long-chain fatty acid oxidation, isolating the MCFA-specific OCR.

  • Preparation: Conjugate OA and 2-FOA to fatty acid-free Bovine Serum Albumin (BSA) at a 6:1 molar ratio to ensure cellular uptake.

  • Cell Seeding: Seed HepG2 cells in a Seahorse XF96 microplate. Starve cells in substrate-limited assay medium (no glucose, no glutamine) for 1 hour prior to the assay.

  • Control Injection (Port A): Inject Etomoxir (40 M final) into designated control wells to halt endogenous long-chain fatty acid oxidation.

  • Substrate Injection (Port B): Inject BSA-OA (positive control) and BSA-2-FOA (test compound) to a final concentration of 200 M.

  • Measurement: Record OCR for 45 minutes.

  • Analysis: OA wells will show a sharp spike in OCR. 2-FOA wells will mirror the Etomoxir-treated baseline, validating the -carbon metabolic blockade.

Workflow Step1 Step 1: Substrate Preparation Prepare equimolar OA and 2-FOA (BSA-conjugated) Step2 Step 2: Cell Preparation Seed cells & starve (substrate-limited media) Step1->Step2 Step3 Step 3: Self-Validation Controls Add Etomoxir (CPT1 inhibitor) to control wells Step2->Step3 Step4 Step 4: Real-Time Injection Inject OA / 2-FOA via Seahorse XF ports Step3->Step4 Step5 Step 5: Kinetic Readout Measure Oxygen Consumption Rate (OCR) Step4->Step5

Self-validating Seahorse XF workflow for comparing MCFA metabolic flux.

Protocol 2: In Vitro GOAT Acylation Assay (LC-MS/MS)

Objective: Determine the efficacy of 2-FOA as a competitive inhibitor against OA in ghrelin acylation.

Self-Validation Checkpoint: The use of a heavy-isotope labeled internal standard ( C-labeled octanoylated ghrelin) corrects for any ionization suppression or extraction losses during LC-MS/MS analysis.

  • Reaction Mix: Combine recombinant human GOAT enzyme (50 nM) with 10 M unacylated synthetic ghrelin peptide in HEPES buffer (pH 7.4).

  • Substrate Competition: Add 50 M Octanoyl-CoA. In parallel test tubes, titrate increasing concentrations of 2-FOA-CoA (10 M to 500 M).

  • Incubation: Incubate at 37°C for 60 minutes.

  • Quenching & Spiking: Quench the reaction with 1% trifluoroacetic acid (TFA). Immediately spike in 100 nM of C-labeled octanoylated ghrelin (Internal Standard).

  • LC-MS/MS Readout: Quantify the ratio of native octanoylated ghrelin to the internal standard. A decrease in this ratio in the presence of 2-FOA validates its efficacy as a competitive steric inhibitor.

References

  • Forsman, H., et al. (2016). The Lipidated Peptidomimetic Lau-((S)-Aoc)-(Lys- Nphe)6-NH2 Is a Novel Formyl Peptide Receptor 2 Agonist That Activates Both Human and Mouse Neutrophil NADPH Oxidase. Journal of Biological Chemistry, 291(38), 19888-19899. Retrieved from[Link]

  • Gutierrez, J. A., et al. (2008). Ghrelin octanoylation mediated by an orphan lipid transferase. Proceedings of the National Academy of Sciences, 105(17), 6320-6325. Retrieved from[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 379, Octanoic acid. Retrieved from[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2-Formamidooctanoic Acid: Personal Protective Equipment and Safety Protocols

This document provides essential safety and logistical information for the handling and disposal of 2-Formamidooctanoic acid. As researchers and drug development professionals, a deep, mechanistic understanding of safety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for the handling and disposal of 2-Formamidooctanoic acid. As researchers and drug development professionals, a deep, mechanistic understanding of safety protocols is paramount to not only personal safety but also to the integrity of our experimental work. This guide is structured to provide not just a list of rules, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.

Hazard Assessment: Understanding the Compound

  • Chemical Family: Carboxylic Acids. These are organic acids and, while often weaker than mineral acids, can be corrosive and irritating to the skin, eyes, and respiratory tract.[1] They are incompatible with bases, and care should be taken to avoid storing them in metal cabinets which can corrode.[1]

  • Physical Form: Assumed to be a solid powder at standard temperature and pressure. Handling chemicals in powdered form presents unique challenges, primarily related to inhalation and dermal exposure risks from airborne particles.[2][3]

Based on these characteristics, we must assume 2-Formamidooctanoic acid presents the following potential hazards:

  • Skin Irritation/Corrosion: Direct contact may cause redness, burns, and irritation.[4]

  • Serious Eye Damage: Contact with eyes can be corrosive and cause serious, potentially permanent, damage.[5]

  • Respiratory Irritation: Inhalation of the powder can irritate the mucous membranes and respiratory tract.[5]

  • Combustibility: Like many organic compounds, it may be combustible.[1]

The Hierarchy of Controls: A Foundational Safety Principle

Before discussing Personal Protective Equipment (PPE), we must acknowledge the Hierarchy of Controls. PPE is the last line of defense. The most effective safety measures involve removing the hazard or isolating the worker from it.

cluster_0 The Hierarchy of Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Admin Administrative Controls (Change the way people work) Engineering->Admin PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Admin->PPE Least Effective

Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.

For handling 2-Formamidooctanoic acid, Engineering Controls are critical. Specifically, all handling of the powdered form should occur within a certified chemical fume hood or a powder containment hood (ventilated balance enclosure) to minimize inhalation exposure.[3][6]

Core PPE Requirements & Operational Plans

The level of PPE required is dictated by the specific task and the associated risk. The following table summarizes the minimum requirements for handling 2-Formamidooctanoic acid.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses with side shieldsNitrile glovesStandard lab coatNot required
Weighing Powder (<10g) Chemical splash gogglesNitrile glovesStandard lab coatRequired: Use of a chemical fume hood or ventilated enclosure.[3][7]
Weighing Powder (>10g) Chemical splash goggles and face shieldHeavy-duty nitrile or double-gloved nitrile glovesStandard lab coat and chemical-resistant apronRequired: Use of a chemical fume hood.
Preparing Solutions Chemical splash gogglesNitrile glovesStandard lab coatRequired: Use of a chemical fume hood.
Handling Dilute Solutions Safety glasses with side shieldsNitrile glovesStandard lab coatNot required if handled on an open bench with good ventilation.
Detailed Protocol: Weighing and Handling Powdered 2-Formamidooctanoic Acid

This protocol is designed to minimize aerosolization and exposure.

  • Preparation:

    • Ensure a chemical fume hood or ventilated balance enclosure is certified and functioning correctly.[3]

    • Designate a specific work area within the hood for handling the powder to prevent contamination of the entire space.[7]

    • Wipe down the work surface and the balance with 70% ethanol to reduce static, which can cause powders to scatter.[7]

  • Donning PPE:

    • Put on a lab coat and ensure it is fully buttoned.

    • Put on chemical splash goggles.

    • Wash and dry hands, then don a pair of nitrile gloves, ensuring they extend over the cuffs of the lab coat.

  • Weighing Procedure (Tare Method):

    • Place a lidded container (e.g., a vial or beaker) on the balance and press the tare button.[7]

    • Remove the tared container from the balance and move it into the fume hood.

    • Carefully add the 2-Formamidooctanoic acid powder to the container inside the hood. Use a spatula and minimize the drop height to prevent dust generation.

    • Secure the lid on the container.

    • Return the closed container to the balance to record the final weight.[7]

    • If adjustments are needed, return the container to the hood. Never make adjustments on the open balance.

  • Post-Weighing:

    • Tightly cap the stock bottle of 2-Formamidooctanoic acid.

    • Decontaminate the spatula and any other reusable equipment by wiping with a cloth dampened with a suitable solvent.

    • Dispose of any single-use items (e.g., weigh paper) in a designated solid waste container.[7]

    • Wipe down the work surface inside the hood.

  • Doffing PPE:

    • Remove gloves using a proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the second) to avoid skin contact with any contaminant.[8]

    • Remove goggles and lab coat.

    • Wash hands thoroughly with soap and water.

Spill, Emergency, and Disposal Plans

Spill Response
  • Minor Spill (Solid, <1g):

    • Alert others in the immediate area.

    • Wearing appropriate PPE (goggles, gloves, lab coat), gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material into a container for hazardous waste.

    • Clean the area with soap and water.

  • Major Spill or Spill Outside of a Hood:

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety office immediately.

    • Prevent entry into the area. Do not attempt to clean it up yourself.

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[9][10]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][8]

Waste Disposal Plan

Proper segregation of waste is crucial to prevent dangerous reactions.

  • Contaminated Solids: All disposable items that have come into contact with 2-Formamidooctanoic acid (gloves, weigh paper, paper towels from cleanup) must be placed in a clearly labeled hazardous solid waste container.

  • Excess Chemical: Unused or waste 2-Formamidooctanoic acid (solid or in solution) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Segregation: The waste container for this organic acid must be stored separately from bases and strong oxidizing agents.[11][12] Do not pour acidic waste down the drain unless your institution has a specific acid neutralization system and it is explicitly permitted.[9][13]

Caption: Workflow for PPE selection and proper waste stream segregation.

By adhering to these detailed protocols, researchers can handle 2-Formamidooctanoic acid with a high degree of safety, ensuring both personal well-being and the integrity of scientific research.

References

  • BFM® Fitting. A Comprehensive Guide to Safe Powder Handling. Powder-Solutions Inc.
  • Duke University. WORKING SAFELY WITH TOXIC POWDERS. Duke Safety.
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. ILPI.
  • Magnaflux EU.
  • Weill Cornell Medicine. Toxic Powder Weighing. WCMC EHS.
  • AirClean Systems. Powder Handling. AirClean Systems.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. CWU.
  • University of Washington. Organic Acid Standard Operating Procedure.
  • University of California, Santa Cruz. Chemical Waste Disposal Guidelines. UCSC Chemistry.
  • University of Nebraska-Lincoln. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. UNL Environmental Health and Safety.
  • Finar Limited. Material Safety Data Sheet: Formic acid, 85%. Finar Chemicals.
  • Spectrum Chemical.
  • ChemScene.
  • Quicktest. Safety equipment, PPE, for handling acids. Quicktest.
  • Ricca Chemical Company.
  • University of Southern California. Chemical Waste. USC Environmental Health & Safety.
  • CORECHEM Inc.
  • Ecolab Inc.
  • American Chemical Society.
  • Merck Millipore. SAFETY DATA SHEET - Formic acid. Merck Millipore.
  • Fisher Scientific.
  • Santa Cruz Biotechnology.
  • New Jersey Department of Health. Formic acid - Hazardous Substance Fact Sheet. NJ.gov.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.